Methyl Eugenol-13C,d3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-methoxy-4-prop-2-enyl-1-(trideuterio(113C)methoxy)benzene |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3/i2+1D3 |
InChI Key |
ZYEMGPIYFIJGTP-JVXUGDAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)CC=C)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=C)OC |
Origin of Product |
United States |
Foundational & Exploratory
What are the applications of Methyl Eugenol-13C,d3 in metabolic research?
An In-Depth Technical Guide to the Applications of Methyl Eugenol-13C,d3 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of this compound, a stable isotope-labeled compound, in the field of metabolic research. We will delve into its core uses as an internal standard and a metabolic tracer, provide detailed experimental protocols, and present quantitative data to support its utility in pharmacokinetic and metabolic pathway studies.
Introduction to Methyl Eugenol (B1671780) and Stable Isotope Labeling
Methyl eugenol is a naturally occurring phenylpropanoid found in various plants and essential oils.[1][2] It is structurally similar to other compounds like eugenol and safrole and is studied for its metabolic fate and potential biological effects.[2][3]
This compound is a synthetic variant of methyl eugenol in which one carbon atom has been replaced by its heavy isotope, carbon-13 (¹³C), and three hydrogen atoms have been replaced by deuterium (B1214612) (d or ²H).[1][][5][6] This labeling confers a higher molecular weight without significantly altering the compound's chemical properties. This key feature makes it an invaluable tool in modern analytical chemistry, particularly in studies involving mass spectrometry.[7][8]
Stable isotope-labeled compounds are non-radioactive and safe for in vivo studies, making them ideal for tracing the absorption, distribution, metabolism, and excretion (ADME) of parent compounds.[][7]
Core Applications in Metabolic Research
The primary applications of this compound in metabolic research are as an internal standard for precise quantification and as a tracer for elucidating metabolic pathways.
Gold Standard Internal Standard for Quantitative Analysis
In bioanalysis, especially using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification.[9] An ideal IS should have physicochemical properties nearly identical to the analyte of interest.[10]
This compound serves this role perfectly for the quantification of unlabeled methyl eugenol.[1][3] It co-elutes with the analyte during chromatography and experiences similar effects from the sample matrix (e.g., ionization suppression or enhancement).[9] However, due to its higher mass, it is readily distinguishable by the mass spectrometer. By adding a known amount of this compound to each sample, researchers can normalize the response of the unlabeled analyte, correcting for variability in sample preparation, extraction recovery, and instrument response.[11] This isotope dilution method is considered the gold standard for quantitative bioanalysis.[9]
Tracer for Metabolic Pathway Elucidation and Pharmacokinetic Studies
As a stable isotope tracer, this compound allows researchers to track the metabolic fate of the parent compound in vitro and in vivo.[1][5] When introduced into a biological system, the labeled methyl eugenol follows the same metabolic routes as its unlabeled counterpart.[8] Metabolites that retain the ¹³C and/or deuterium labels can be identified by their characteristic mass shifts in mass spectrometry, enabling the confident elucidation of biotransformation pathways.[7]
Furthermore, the incorporation of deuterium can sometimes alter the rate of metabolism due to the kinetic isotope effect—the carbon-deuterium bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[12] This property can be exploited to investigate the specific sites of metabolism and can potentially lead to the development of drugs with improved pharmacokinetic profiles.[1][5]
Metabolic Pathways of Methyl Eugenol
Understanding the metabolism of methyl eugenol is crucial for toxicology and drug development. Studies have shown that it is primarily metabolized in the liver.[3] The key metabolic pathways include:
-
O-Demethylation: Removal of one of the methyl groups from the methoxy (B1213986) functionalities.[3]
-
1'-Hydroxylation: The addition of a hydroxyl group to the 1' position of the allyl side chain. This is a critical bioactivation step that can lead to the formation of reactive intermediates.[2][3]
-
Epoxidation: Formation of an epoxide across the double bond of the allyl side chain.[3]
-
Sulfation: Following 1'-hydroxylation, the resulting alcohol can be sulfated to form 1'-sulfoxymethyleugenol, a DNA-reactive intermediate implicated in the compound's potential carcinogenicity.[2]
Caption: Key metabolic pathways of Methyl Eugenol.
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound significantly improves the quality of quantitative data. The tables below summarize relevant analytical parameters from a study using a deuterated internal standard and pharmacokinetic parameters of the parent compound, methyl eugenol.
Table 1: Analytical Method Performance for Methyl Eugenol Quantification using a Stable Isotope Dilution Assay (SIDA-GC/MS/MS). [13]
| Parameter | Solid Food Samples | Semi-Solid Food Samples | Liquid Beverages |
| Linearity Range (µg/L) | 4 - 500 | 4 - 500 | 4 - 500 |
| Method Detection Limit (MDL) (µg/kg) | 50 | 50 | 1 |
| Recovery Range (%) | 94.29 - 100.27 | 94.29 - 100.27 | 94.29 - 100.27 |
| Intra-day Precision (%RSD) | < 9% | < 9% | < 9% |
| Inter-day Precision (%RSD) | < 9% | < 9% | < 9% |
Table 2: Pharmacokinetic Parameters of Methyl Eugenol in Rats After Oral Administration of Asarum Extract. [14]
| Parameter | Value |
| Tmax (h) | 0.38 ± 0.13 |
| Cmax (ng/mL) | 77.85 ± 11.24 |
| AUC(0-t) (ng/mLh) | 134.19 ± 21.05 |
| AUC(0-∞) (ng/mLh) | 143.51 ± 23.47 |
| t1/2 (h) | 1.87 ± 0.31 |
(Note: Tmax = Time to reach maximum concentration; Cmax = Maximum plasma concentration; AUC = Area under the curve; t1/2 = Elimination half-life. Data represent mean ± SD).
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Quantification of Methyl Eugenol in Plasma using LC-MS/MS
This protocol describes a method for the accurate quantification of methyl eugenol in plasma samples, employing this compound as an internal standard.
1. Materials and Reagents:
-
Methyl Eugenol analytical standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Control (drug-free) plasma
2. Preparation of Solutions:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Methyl Eugenol and this compound in methanol.
-
Calibration Standards: Serially dilute the Methyl Eugenol stock solution with 50% methanol/water to prepare a series of working solutions for calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50% methanol/water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution to each tube and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from ~20% B to 95% B over several minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Methyl Eugenol: Determine the specific precursor-to-product ion transition (e.g., m/z 179.1 → 148.1).
-
This compound: Monitor the corresponding transition, which will be shifted by +4 Da (e.g., m/z 183.1 → 152.1).
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Methyl Eugenol / this compound) against the concentration of the calibration standards.
-
Apply a linear regression model to the calibration curve.
-
Determine the concentration of Methyl Eugenol in the plasma samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental workflow for LC-MS/MS quantification.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol, adapted from methods for similar compounds[12], assesses the susceptibility of methyl eugenol to metabolism by liver enzymes.
1. Materials and Reagents:
-
Methyl Eugenol
-
This compound (for analytical internal standard)
-
Pooled human or rat liver microsomes (HLM or RLM)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
2. Experimental Procedure:
-
Incubation Preparation: In a 96-well plate, prepare incubation mixtures containing phosphate buffer and liver microsomes (e.g., final concentration of 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add Methyl Eugenol (e.g., final concentration of 1 µM) to the wells. To initiate the metabolic reaction, add the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound). The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining amount of Methyl Eugenol at each time point, as described in Protocol 1.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining Methyl Eugenol against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Conclusion
This compound is an essential tool for researchers in drug metabolism and toxicology. Its application as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in quantitative bioanalysis.[1][15] As a metabolic tracer, it provides an effective means to delineate complex biotransformation pathways and investigate pharmacokinetic properties.[1][7] The protocols and data presented in this guide underscore its critical role in advancing our understanding of the metabolic fate of methyl eugenol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Free Radical Metabolism of Methyleugenol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Biomonitoring Data to Evaluate Methyl Eugenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. scitechnol.com [scitechnol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Stable isotope labeling-assisted GC/MS/MS method for determination of methyleugenol in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Study of Safrole and Methyl Eugenol after Oral Administration of the Essential Oil Extracts of Asarum in Rats by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Synthesis and Purification of Methyl Eugenol-¹³C,d₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification methods for Methyl Eugen-ol-¹³C,d₃, an isotopically labeled analog of the naturally occurring phenylpropanoid, methyl eugenol (B1671780). This stable isotope-labeled compound serves as an invaluable internal standard for quantitative analysis in various research applications, including metabolic studies, pharmacokinetic assessments, and food safety analysis.[1][2]
Synthesis of Methyl Eugenol-¹³C,d₃
The synthesis of Methyl Eugenol-¹³C,d₃ involves the methylation of a ¹³C-labeled eugenol precursor using a deuterated methylating agent. The general reaction scheme is based on the well-established Williamson ether synthesis.
Synthesis Pathway
The synthesis proceeds via the O-methylation of a ¹³C-labeled Eugenol. The phenolic hydroxyl group of Eugenol is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the deuterated methylating agent.
Caption: Synthesis pathway for Methyl Eugenol-¹³C,d₃.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of unlabeled methyl eugenol.[3][4][5][6]
Materials:
-
Eugenol-¹³C (specific labeling pattern to be determined by the researcher)
-
Deuterated methyl iodide (CD₃I) or Deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)
-
Acetone or Methanol (B129727) (anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of Eugenol-¹³C (1 equivalent) in anhydrous acetone, add potassium carbonate (3 equivalents).
-
Stir the mixture vigorously at room temperature.
-
Slowly add deuterated methyl iodide (3 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl Eugenol-¹³C,d₃.
Purification of Methyl Eugenol-¹³C,d₃
Purification of the synthesized Methyl Eugenol-¹³C,d₃ is crucial to remove any unreacted starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a commonly used technique for the purification of eugenol and its derivatives.[7]
Purification Workflow
The general workflow for the purification of Methyl Eugenol-¹³C,d₃ involves initial extraction followed by chromatographic separation.
Caption: General purification workflow for Methyl Eugenol-¹³C,d₃.
Experimental Protocol: Preparative HPLC
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of methanol and water is typically effective.
-
Detection Wavelength: Monitoring at approximately 280 nm, where eugenol and its derivatives exhibit strong absorbance.[8]
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent.
Procedure:
-
Equilibrate the preparative HPLC column with the initial mobile phase composition.
-
Inject the dissolved crude product onto the column.
-
Run a solvent gradient to elute the components. A typical gradient might start with a higher percentage of water and gradually increase the percentage of methanol.
-
Collect fractions corresponding to the peak of Methyl Eugenol-¹³C,d₃.
-
Analyze the collected fractions for purity using analytical HPLC or GC-MS.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl Eugenol-¹³C,d₃.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of Methyl Eugenol-¹³C,d₃.
Synthesis Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | Eugenol-¹³C | - |
| Methylating Agent | Deuterated Methyl Iodide (CD₃I) | [3] |
| Base | Potassium Carbonate (K₂CO₃) | [3] |
| Solvent | Acetone | [3] |
| Reaction Time | 12 hours | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Expected Yield | >90% | [3][5] |
Physicochemical and Spectroscopic Data
| Property | Expected Value/Data | Method |
| Molecular Formula | C₁₀¹³CH₁₁D₃O₂ | - |
| Molecular Weight | ~182.26 g/mol | Mass Spectrometry |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Purity | >98% | GC-MS, HPLC |
| ¹H NMR | Spectrum consistent with structure, showing absence or significant reduction of the methoxy (B1213986) proton signal and presence of characteristic aromatic and allyl proton signals. | ¹H NMR Spectroscopy |
| ¹³C NMR | Spectrum showing enrichment at the desired carbon position(s). | ¹³C NMR Spectroscopy |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z corresponding to the labeled compound. | GC-MS |
Quality Control and Analysis
The identity and purity of the synthesized Methyl Eugenol-¹³C,d₃ should be confirmed using various analytical techniques.
Analytical Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyl eugenol synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. CN103408406A - Preparation method of methyl eugenol - Google Patents [patents.google.com]
- 7. Analysis and purification of eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl Eugenol-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of the isotopically labeled compound, Methyl Eugenol-13C,d3. This document details the expected mass spectral data, provides a detailed experimental protocol for its analysis, and illustrates the fragmentation pathway and relevant metabolic context through diagrams. The information presented is essential for researchers utilizing this compound as an internal standard or tracer in quantitative analyses and metabolic studies.
Introduction
Methyl Eugenol, a naturally occurring phenylpropanoid, is a subject of interest in various fields, including flavor and fragrance chemistry, toxicology, and drug metabolism. The use of isotopically labeled analogues, such as this compound, is critical for accurate quantification in complex matrices and for elucidating its metabolic fate. This guide focuses on the electron ionization mass spectrometry (EI-MS) fragmentation of this compound, providing a predictive framework based on the well-established fragmentation of its unlabeled counterpart.
Predicted Mass Spectrometry Fragmentation Pattern
The mass spectrum of this compound is predicted based on the known fragmentation of unlabeled Methyl Eugenol. The incorporation of one ¹³C atom and three deuterium (B1214612) (d) atoms results in a molecular weight of approximately 182.24 g/mol . The primary fragmentation pathways under electron ionization are expected to involve the loss of a methyl radical and a methoxy (B1213986) radical from the molecular ion.
The table below summarizes the predicted major fragment ions for this compound and compares them to the observed fragments of unlabeled Methyl Eugenol. The relative abundance is inferred from the typical fragmentation pattern of Methyl Eugenol, where the molecular ion is prominent, and the loss of a methyl group leads to the base peak.
| Fragment Ion | Proposed Structure | m/z (Methyl Eugenol) | Relative Abundance (%) (Methyl Eugenol) | Predicted m/z (this compound) | Predicted Relative Abundance (%) |
| [M]⁺• | Molecular Ion | 178 | 85 | 182 | High |
| [M-CH₃]⁺ | Loss of a methyl radical | 163 | 100 | 167 | 100 (Base Peak) |
| [M-CD₃]⁺ | Loss of a deuterated methyl radical | - | - | 164 | Moderate |
| [M-OCH₃]⁺ | Loss of a methoxy radical | 147 | 30 | 151 | Moderate |
| [M-OCD₃]⁺ | Loss of a deuterated methoxy radical | - | - | 148 | Low |
Note: The relative abundances for this compound are predicted and may vary based on instrumental conditions. The presence of both labeled and unlabeled fragments (e.g., loss of -CH₃ and -CD₃) is possible depending on the position of the ¹³C label. For a molecule labeled at the methoxy carbon and with deuterium on the methoxy group, the loss of the deuterated methyl group is expected to be a major fragmentation pathway.
Experimental Protocol: GC-MS Analysis
This section outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound.
3.1. Sample Preparation
Samples containing this compound (e.g., from in vitro metabolism studies or as an internal standard in a sample matrix) should be extracted using a suitable organic solvent such as ethyl acetate (B1210297) or hexane (B92381). A liquid-liquid extraction or solid-phase extraction (SPE) may be employed depending on the complexity of the sample matrix. The organic extract is then dried over anhydrous sodium sulfate (B86663) and concentrated under a gentle stream of nitrogen. The final extract is reconstituted in a solvent suitable for GC injection, such as hexane or ethyl acetate.
3.2. Gas Chromatography (GC) Conditions
-
Instrument: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
3.3. Mass Spectrometry (MS) Conditions
-
Instrument: Agilent 5977A MSD or equivalent single quadrupole or tandem quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode:
-
Full Scan: m/z range 40-300 for qualitative analysis and initial method development.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring the characteristic ions of this compound (e.g., m/z 182, 167, 164) and any corresponding unlabeled analyte.
-
Below is a graphical representation of the experimental workflow.
Visualizing the Fragmentation and Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pattern of this compound and its primary metabolic pathway.
4.1. Predicted EI-MS Fragmentation Pathway
This diagram shows the proposed fragmentation of the this compound molecular ion.
4.2. Metabolic Pathway of Methyl Eugenol
Methyl Eugenol undergoes several metabolic transformations in vivo. The primary route of metabolic activation is hydroxylation, followed by sulfation, leading to the formation of a reactive intermediate that can form DNA adducts. Understanding this pathway is crucial for toxicological and drug development studies.
Conclusion
This technical guide provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound, a critical tool for researchers in various scientific disciplines. The provided experimental protocol offers a starting point for method development, and the visual diagrams of the fragmentation and metabolic pathways serve as valuable references. Accurate interpretation of mass spectral data for isotopically labeled compounds is paramount for the integrity of quantitative and metabolic studies, and this guide serves as a foundational resource for achieving that goal.
A Technical Guide to the Isotopic Enrichment and Purity of Methyl Eugenol-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Eugenol-13C,d3 is a stable isotope-labeled version of Methyl Eugenol (B1671780), a naturally occurring phenylpropanoid.[1][][3] This labeled compound is specifically designed with a carbon-13 (¹³C) atom and three deuterium (B1214612) (d3) atoms, typically on the methoxy (B1213986) group. This dual labeling provides a distinct mass shift from its unlabeled counterpart, making it an invaluable tool in analytical and biomedical research.
The primary applications of this compound include its use as an internal standard for highly accurate quantification in studies utilizing mass spectrometry (MS) and as a tracer for metabolic flux analysis (MFA).[1] In quantitative analyses, its near-identical chemical and physical properties to the endogenous compound ensure it behaves similarly during sample extraction and chromatographic separation, correcting for variations in sample processing and instrument response.[4] For metabolic studies, the heavy isotopes allow researchers to trace the molecule's fate through complex biochemical pathways.[1][4] This guide provides a comprehensive overview of the isotopic enrichment and purity of this compound, detailing the analytical methodologies used for its characterization.
Isotopic Enrichment and Purity Data
The quality and reliability of research data derived from using this compound are directly dependent on its chemical purity and isotopic enrichment. High isotopic enrichment minimizes interference from unlabeled species, while high chemical purity ensures that observed effects are not due to contaminants. The following table summarizes typical specifications for this isotopically labeled compound.
| Parameter | Specification | Method of Analysis |
| Chemical Purity | ≥98% | HPLC, GC-MS |
| Isotopic Enrichment (¹³C) | ≥99 atom % ¹³C | Mass Spectrometry, ¹³C NMR |
| Isotopic Enrichment (Deuterium) | ≥98 atom % D | Mass Spectrometry, ¹H NMR, ²H NMR |
| Isotopologue Distribution | Primarily d3, with minimal d0, d1, d2 | High-Resolution Mass Spectrometry |
Note: Specifications are based on common industry standards and may vary between suppliers and batches.[5]
Experimental Protocols for Purity and Enrichment Analysis
The determination of both chemical purity and isotopic enrichment requires robust analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.
Mass Spectrometry (MS) for Isotopic Enrichment
High-resolution mass spectrometry is essential for accurately determining the isotopic distribution and enrichment of this compound.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, and diluted to an appropriate concentration for direct infusion or LC-MS analysis.[5]
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is used. Electrospray Ionization (ESI) is a common ionization source for this type of analysis.[5]
-
Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Full-scan mass spectra are acquired over a relevant mass-to-charge (m/z) range to capture the molecular ion peak and its isotopologues.[5]
-
Data Analysis:
-
The resulting mass spectrum will display a cluster of peaks corresponding to the different isotopic species (e.g., d0, d1, d2, d3).[5]
-
The relative intensity of each isotopologue peak is measured.
-
Corrections are made for the natural isotopic abundance of other elements within the molecule, particularly the natural 1.1% abundance of ¹³C in the rest of the carbon skeleton.[5][6]
-
The isotopic enrichment is calculated from the relative intensities of the different isotopologues, with the purity often expressed as the percentage of the desired ¹³C,d3 species relative to the sum of all species.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical information about the location of the isotopic labels and the overall chemical purity of the compound.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., chloroform-d, acetone-d6) that does not have signals that interfere with the analyte's signals.[5]
-
¹H NMR Analysis: A high-resolution ¹H NMR spectrum is acquired. The successful incorporation of deuterium in the methoxy group is confirmed by the significant reduction or complete absence of the signal corresponding to the methoxy protons (-OCH₃).[5] The chemical purity can be estimated by integrating the remaining proton signals against any impurity peaks.
-
¹³C NMR Analysis: A ¹³C NMR spectrum confirms the position of the carbon-13 label. The signal corresponding to the labeled carbon will exhibit a significantly higher intensity compared to the other carbon signals in the molecule.
-
²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the deuterium signal. A signal at the chemical shift corresponding to the methoxy group confirms the presence and location of the deuterium atoms.[5]
Visualizations: Workflows and Pathways
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound to determine its purity and isotopic enrichment.
Caption: Workflow for Isotopic Purity and Enrichment Determination.
Synthesis Pathway Overview
The synthesis of this compound typically involves the methylation of eugenol using an isotopically labeled methylating agent. This ensures the precise placement of the ¹³C and deuterium labels.
Caption: General Synthesis Scheme for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Abundance of Isotopes in Methyl Eugenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural isotopic abundance of carbon, hydrogen, and oxygen in methyl eugenol (B1671780). The data and methodologies presented are crucial for authenticity assessment, origin determination, and metabolic studies of this prevalent phenylpropanoid.
Isotopic Abundance Data
The natural isotopic composition of methyl eugenol can vary depending on its origin (natural or synthetic). The following table summarizes the range of delta (δ) values for carbon (¹³C), hydrogen (²H), and oxygen (¹⁸O) isotopes in methyl eugenol from various sources, as determined by on-line capillary gas chromatography-isotope ratio mass spectrometry (IRMS).[1][2][3][4] The delta notation represents the deviation of the isotopic ratio of a sample from a standard in parts per thousand (‰).
| Isotope Ratio | Origin | δ Value Range (‰) |
| δ¹³C | Natural | -41.1 to -32.2[1][2][3] |
| Synthetic | -37.4 to -35.0[1][2][3] | |
| δ²H | Natural | -217 to -107[1][2][3] |
| Synthetic | -155 to -126[1][2][3] | |
| δ¹⁸O | Natural | +2.7 to +6.9[1][2][3] |
| Synthetic | +5.5 to +6.6[1][2][3] |
It is important to note that synthetic methyl eugenol is often produced by the methylation of natural eugenol, which can result in nearly identical isotopic data ranges, making differentiation based on IRMS challenging.[1][2][3][5]
Experimental Protocols
The determination of the natural abundance of isotopes in methyl eugenol is primarily achieved through On-line Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) . This technique couples the separation power of gas chromatography with the high precision of isotope ratio mass spectrometry.
Methodology: On-line Capillary Gas Chromatography-Isotope Ratio Mass Spectrometry (HRGC-C-IRMS and HRGC-P-IRMS) [1][2][4]
-
Sample Preparation: Essential oils or extracts containing methyl eugenol are diluted in an appropriate solvent (e.g., n-pentane) to a suitable concentration for GC analysis.
-
Gas Chromatographic Separation:
-
An aliquot of the prepared sample is injected into a high-resolution gas chromatograph (HRGC).
-
The sample components are separated on a capillary column (e.g., a nonpolar or medium-polarity column) based on their volatility and interaction with the stationary phase.
-
The GC oven temperature is programmed to ensure optimal separation of methyl eugenol from other matrix components.
-
-
Isotope Ratio Measurement:
-
For δ¹³C (Combustion IRMS - HRGC-C-IRMS):
-
The eluent from the GC column is passed through a combustion furnace (typically containing copper oxide) at a high temperature (e.g., 850 °C).
-
Organic compounds are combusted to carbon dioxide (CO₂) and water (H₂O).
-
Water is removed by a water trap.
-
The purified CO₂ gas is introduced into the ion source of the isotope ratio mass spectrometer.
-
The mass spectrometer measures the relative abundance of the isotopologues of CO₂ (masses 44, 45, and 46), from which the ¹³C/¹²C ratio is calculated.
-
-
For δ²H and δ¹⁸O (Pyrolysis IRMS - HRGC-P-IRMS):
-
The eluent from the GC column is passed through a pyrolysis reactor (a ceramic tube) at a very high temperature (e.g., 1450 °C).
-
The organic compounds are pyrolyzed to hydrogen gas (H₂) and carbon monoxide (CO).
-
The H₂ and CO gases are introduced into the ion source of the IRMS.
-
The mass spectrometer measures the relative abundances of the isotopologues of H₂ (masses 2 and 3) and CO (masses 28, 29, and 30) to determine the ²H/¹H and ¹⁸O/¹⁶O ratios, respectively.
-
-
-
Data Analysis:
-
The isotopic ratios are expressed in delta (δ) notation in per mil (‰) relative to international standards: Vienna Pee Dee Belemnite (VPDB) for carbon and Vienna Standard Mean Ocean Water (VSMOW) for hydrogen and oxygen.
-
Reference gases with known isotopic compositions are used for calibration and to ensure the accuracy and precision of the measurements.
-
Experimental Workflow
The following diagram illustrates the general workflow for the determination of natural isotopic abundance in methyl eugenol using GC-IRMS.
Caption: Workflow for GC-IRMS analysis of methyl eugenol.
References
Reference Spectra for Methyl Eugenol-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reference spectra for Methyl Eugenol-13C,d3, an isotopically labeled variant of the naturally occurring phenylpropanoid, Methyl Eugenol. The inclusion of a carbon-13 atom and three deuterium (B1214612) atoms introduces a specific mass shift, making it an invaluable internal standard for quantitative analyses by mass spectrometry and as a tracer in metabolic studies. This document outlines the expected spectral data, detailed experimental protocols for acquiring these spectra, and a workflow for ensuring data quality and integrity.
Data Presentation: Quantitative Spectral Analysis
The following tables summarize the expected and observed spectral data for this compound. The data for ¹H NMR and Mass Spectrometry are based on commercially available standards, while the ¹³C NMR data is predicted based on the known spectrum of unlabeled Methyl Eugenol and the principles of isotopic labeling.
Table 1: ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| 1 | ~6.85 | d | 8.0 | Ar-H |
| 2 | ~6.73 | d | 8.0 | Ar-H |
| 3 | ~6.71 | s | - | Ar-H |
| 4 | ~5.95 | m | - | -CH=CH₂ |
| 5 | ~5.08 | m | - | -CH=CH₂ |
| 6 | ~3.86 | s | - | Ar-OCH₃ |
| 7 | ~3.32 | d | 6.7 | Ar-CH₂- |
Solvent: Chloroform-d (CDCl₃)
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal | Chemical Shift (δ ppm) | Assignment |
| 1 | ~148.9 | Ar-C |
| 2 | ~147.2 | Ar-C |
| 3 | ~137.8 | -CH=CH₂ |
| 4 | ~132.8 | Ar-C |
| 5 | ~120.5 | Ar-CH |
| 6 | ~115.8 | -CH=CH₂ |
| 7 | ~112.7 | Ar-CH |
| 8 | ~111.2 | Ar-CH |
| 9 | ~55.9 | Ar-OCH₃ |
| 10 | ~55.8 (split into multiplet) | Ar-O-¹³CD₃ |
| 11 | ~39.6 | Ar-CH₂- |
Note: The signal for the ¹³C-labeled methoxy (B1213986) carbon is expected to be a multiplet due to coupling with deuterium.
Table 3: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 182.1 | ~100 | [M+H]⁺ (isotopically labeled) |
| 167.1 | ~20 | [M-CH₃]⁺ |
| 151.1 | ~15 | [M-OCH₃]⁺ |
| 121.1 | ~10 | [M-C₃H₅O]⁺ |
| 91.1 | ~8 | [C₇H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of reference spectra for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
a. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
b. ¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
c. ¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance and sensitivity of ¹³C.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
d. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the solvent residual peak (77.16 ppm for CDCl₃ in ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry (MS)
a. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) (approximately 1 µg/mL).
b. Electron Ionization (EI) Mass Spectrometry:
-
Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is typically used.
-
Ionization Energy: 70 eV.[1]
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium.
c. Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙).
-
Analyze the fragmentation pattern to confirm the structure. The presence of the isotopic label will result in a predictable mass shift in the molecular ion and any fragments containing the label.
Fourier-Transform Infrared (FT-IR) Spectroscopy
a. Sample Preparation:
-
As this compound is a liquid, a neat sample can be analyzed.
-
Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[2][3]
b. FT-IR Acquisition Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.[4]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean salt plates should be acquired prior to the sample analysis.
c. Data Analysis:
-
Identify characteristic absorption bands for functional groups present in the molecule (e.g., C-H aromatic and aliphatic, C=C aromatic and alkene, C-O ether).
-
Compare the spectrum to that of unlabeled Methyl Eugenol to confirm the identity of the molecular backbone.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: Workflow for acquiring and validating reference spectra.
Caption: Relationship between spectral data and molecular structure.
References
An In-depth Technical Guide to Isotope Labeling in Chemical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of isotope labeling, a powerful technique for tracing and quantifying molecules in complex biological and chemical systems. We will delve into the core principles, detail key experimental methodologies, present quantitative data, and illustrate complex workflows and pathways. Isotope labeling allows researchers to track the behavior, metabolism, and distribution of specific substances within biological organisms, chemical reactions, or environmental systems[1].
Core Principles of Isotope Labeling
Isotope labeling is a technique where one or more atoms in a molecule are substituted with their corresponding isotope[1][2]. Isotopes are variants of a chemical element that have the same number of protons but differ in the number of neutrons, resulting in different atomic masses[3][4]. This mass difference allows labeled molecules to be distinguished from their unlabeled counterparts by analytical instruments without altering their fundamental chemical properties[5][6].
There are two main types of isotopes used:
-
Stable Isotopes : These are non-radioactive isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N)[5][7]. They are exceptionally safe and are the preferred choice for in vivo studies in humans and long-term metabolic investigations[6][8]. Detection is primarily achieved through Mass Spectrometry (MS), which separates molecules based on their mass-to-charge ratio, or Nuclear Magnetic Resonance (NMR) spectroscopy[2][6][7].
-
Radioactive Isotopes (Radiolabeling) : These isotopes, such as Tritium (³H) and Carbon-14 (¹⁴C), are unstable and emit detectable radiation[6][9]. Their high sensitivity makes them common in drug metabolism studies, although their use requires specialized handling and safety precautions[2][9].
The fundamental premise is that labeled compounds behave almost identically to their native counterparts in biological and chemical processes, serving as ideal tracers[1][10].
Key Labeling Strategies and Analytical Techniques
Isotope labels can be incorporated into molecules through several methods, each suited for different applications.
-
Metabolic Labeling : In this in vivo approach, living cells or organisms are cultured in a medium where standard essential nutrients are replaced with their heavy isotope-labeled versions[3]. A prime example is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , where cells incorporate labeled amino acids (e.g., ¹³C₆-Arginine) into all newly synthesized proteins[5][11]. This method is highly accurate because it allows for the combination of samples at the very beginning of the experimental workflow, minimizing procedural variability[12][13].
-
Chemical Labeling : This in vitro method involves attaching isotope-containing tags to specific functional groups on isolated proteins or peptides[14]. Techniques like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) use reagents that are isobaric (same total mass) but yield different reporter ions upon fragmentation in a mass spectrometer, allowing for the simultaneous analysis of multiple samples (multiplexing)[1][14][15].
-
Isotopic Substitution : This involves replacing atoms in a molecule with their stable isotopes during chemical synthesis[16]. This is the primary method for creating labeled drug candidates used in pharmacokinetic studies[3].
These labeling strategies are predominantly coupled with high-resolution mass spectrometry, which can differentiate the small mass shifts caused by isotopic incorporation[2][5].
Applications in Research and Drug Development
Isotope labeling has become an indispensable tool across various scientific disciplines.
Quantitative Proteomics
In proteomics, the goal is to identify and quantify the abundance of proteins across different samples[5]. SILAC, TMT, and iTRAQ have revolutionized this field by enabling precise relative quantification[5][15]. For instance, by comparing a "heavy" labeled cancer cell line with a "light" labeled normal cell line, researchers can accurately measure changes in protein expression, providing insights into disease mechanisms[5]. This approach is also critical for studying post-translational modifications (PTMs), such as phosphorylation, to unravel cellular signaling networks[11][17].
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis is a technique used to quantify the rates (fluxes) of reactions within cellular metabolic networks[8]. In ¹³C-MFA , cells are fed a ¹³C-labeled substrate like glucose[9]. As the labeled carbon atoms travel through various metabolic pathways, they are incorporated into downstream metabolites[6]. By measuring the specific labeling patterns (mass isotopomer distributions) in these metabolites using GC-MS or LC-MS, researchers can computationally model and quantify the activity of different pathways, such as glycolysis and the citric acid cycle[6][18][19]. This is crucial for identifying metabolic bottlenecks in biotechnological applications and understanding metabolic reprogramming in diseases like cancer[9].
Drug Development and ADME Studies
In pharmaceutical development, understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical[3]. Stable isotope labeling is a cornerstone of these studies[3]. A drug candidate is synthesized with a stable isotope (like ¹³C or ²H) or a radioisotope (like ¹⁴C)[9]. This labeled drug is then administered, and its journey through the body can be meticulously tracked using mass spectrometry[3]. This allows for:
-
Precise Pharmacokinetics : Quantifying how quickly the drug is absorbed, how it distributes into tissues, and how fast it is cleared[3].
-
Metabolite Identification : The unique mass signature of the labeled drug makes it easy to distinguish its metabolites from endogenous molecules in complex biological samples like plasma and urine.
-
Mass Balance Studies : Determining the complete excretory fate of the drug and all its related metabolites[9].
Data Presentation: Quantitative Summaries
Quantitative data from isotope labeling experiments must be presented clearly for effective interpretation.
Table 1: Representative Data from a SILAC Proteomics Experiment
This table shows hypothetical data comparing protein expression between a control ("Light") cell population and a treated ("Heavy") cell population. The SILAC ratio (Heavy/Light) indicates the fold change in protein abundance.
| Protein ID | Gene Name | Protein Description | SILAC Ratio (H/L) | Log₂(H/L) | Regulation |
| P04049 | APP | Amyloid-beta precursor protein | 2.58 | 1.37 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.05 | 0.07 | Unchanged |
| Q06830 | SOD2 | Superoxide dismutase [Mn] | 0.45 | -1.15 | Downregulated |
| P10636 | HSP90AB1 | Heat shock protein HSP 90-beta | 3.12 | 1.64 | Upregulated |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.98 | -0.03 | Unchanged |
Data is illustrative, based on typical outcomes of SILAC experiments.
Table 2: Example of a ¹³C-Metabolic Flux Map in E. coli
This table presents simplified flux data for central carbon metabolism, showing the relative rates of key metabolic pathways. Fluxes are often normalized to the glucose uptake rate (set to 100).
| Reaction/Pathway | Abbreviation | Relative Flux (%) |
| Glucose uptake | GLCpts | 100.0 |
| Glycolysis (Glucose -> G3P) | EMP | 75.2 |
| Pentose Phosphate Pathway | PPP | 24.8 |
| Pyruvate -> Acetyl-CoA | PDH | 85.0 |
| TCA Cycle (Isocitrate -> a-KG) | ICDH | 60.5 |
| Glyoxylate Shunt | ICL | 0.0 |
| Anaplerosis (PEP -> OAA) | PPC | 15.0 |
Data is representative of typical flux distributions found in microbial systems and sourced conceptually from databases like CeCaFDB.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are summarized protocols for key isotope labeling techniques.
Protocol for SILAC-based Quantitative Proteomics
-
Adaptation Phase :
-
Culture two separate populations of cells.
-
Population 1 (Control): Grow in "light" medium containing normal, unlabeled essential amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine).
-
Population 2 (Experimental): Grow in "heavy" medium where the normal amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).
-
Culture for at least 5-6 cell divisions to ensure >99% incorporation of the heavy amino acids into the proteome.
-
-
Experimental Phase :
-
Apply the experimental treatment (e.g., drug stimulation) to the "heavy" labeled cell population while leaving the "light" population as a control[19].
-
Harvest and count cells from both populations.
-
Combine the two cell populations in a 1:1 ratio.
-
-
Sample Processing :
-
Lyse the combined cells to extract the total proteome.
-
Digest the proteins into peptides using an enzyme, typically trypsin[17]. Trypsin cleaves after lysine (B10760008) and arginine, ensuring that nearly every resulting peptide will contain a label.
-
(Optional) Enrich for specific peptides, such as phosphopeptides, using techniques like Titanium Dioxide (TiO₂) chromatography[15].
-
-
LC-MS/MS Analysis :
-
Analyze the mixed peptide sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[17].
-
The mass spectrometer will detect peptide pairs: a "light" version and a "heavy" version, separated by a known mass difference.
-
-
Data Analysis :
Protocol for ¹³C-Metabolic Flux Analysis (¹³C-MFA)
-
Experimental Design :
-
Construct a stoichiometric model of the organism's central metabolism.
-
Select an appropriate ¹³C-labeled substrate (tracer) to maximize the information obtained. A common choice for microbial studies is a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose[6].
-
-
Tracer Experiment :
-
Culture the cells in a chemically defined medium with the selected ¹³C-labeled substrate as the primary carbon source[6].
-
Grow the cells until they reach a metabolic and isotopic steady state. This is verified by measuring labeling patterns at multiple time points to ensure they are no longer changing.
-
-
Sample Collection and Preparation :
-
Rapidly quench metabolism to halt all enzymatic reactions, typically using cold methanol.
-
Extract intracellular metabolites.
-
Hydrolyze biomass to obtain protein-bound amino acids, as their labeling patterns reflect the flux through central precursor metabolites.
-
-
Isotopic Labeling Measurement :
-
Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis[18].
-
Analyze the samples by GC-MS to measure the mass isotopomer distribution (MID) for each amino acid fragment. The MID is the relative abundance of molecules with a specific number of heavy isotopes (M+0, M+1, M+2, etc.)[4][6].
-
-
Computational Flux Estimation :
-
Input the measured MIDs and any known external rates (e.g., substrate uptake) into a computational flux analysis software package (e.g., INCA, OpenFLUX)[12].
-
The software uses an iterative algorithm to find the set of intracellular fluxes that best reproduces the experimentally measured labeling patterns[12].
-
Perform a statistical analysis (e.g., chi-squared test) to assess the goodness-of-fit and determine confidence intervals for the calculated fluxes[6][18].
-
Mandatory Visualizations
Diagrams are essential for visualizing complex processes in isotope labeling analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. metsol.com [metsol.com]
- 3. benchchem.com [benchchem.com]
- 4. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 5. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SILAC-Based Temporal Phosphoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. How Does SILAC Contribute to Phosphorylation Research? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 18. SILAC phosphoproteomics reveals unique signaling circuits in CAR-T cells and the inhibition of B cell-activating phosphorylation in target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Stable Isotopes in Modern Drug Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a drug candidate from discovery to regulatory approval is a complex and data-intensive process. A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for ensuring its safety and efficacy. Stable isotope labeling (SIL) has emerged as a powerful and indispensable tool in drug metabolism studies, offering a safe and precise alternative to radiolabeling. By strategically replacing atoms within a drug molecule with their heavier, non-radioactive counterparts (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N)), researchers can accurately trace the fate of the drug and its metabolites in biological systems. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation techniques associated with the use of stable isotopes in drug metabolism research. We will delve into the synthesis of labeled compounds, detailed protocols for in vitro and in vivo studies, and the application of advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Through a detailed case study of the anticonvulsant drug carbamazepine (B1668303), this guide will illustrate the practical application of these techniques in elucidating metabolic pathways and quantifying pharmacokinetic parameters.
Core Principles of Stable Isotope Labeling in Drug Metabolism
Stable isotopes are atoms that contain the same number of protons but a different number of neutrons than the most common isotope of that element. This difference in mass, while not affecting the fundamental chemical properties of the molecule, allows for their differentiation and quantification using mass-sensitive analytical instruments.[1][2]
The primary advantages of using stable isotopes over radioactive isotopes in human studies are their non-radioactive nature, ensuring the safety of study participants and researchers, and the absence of specialized handling and disposal requirements.[3]
Commonly Used Stable Isotopes:
-
Deuterium (²H): The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE) .[4] The C-²H bond is stronger than the C-¹H bond, which can slow the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step. This property can be exploited to probe reaction mechanisms and even to develop "metabolically switched" drugs with improved pharmacokinetic profiles.[5][6]
-
Carbon-13 (¹³C): ¹³C is widely used for tracing the carbon skeleton of a drug molecule through metabolic pathways. It does not exhibit a significant KIE, making it an excellent tracer for quantitative studies.[7][8]
-
Nitrogen-15 (¹⁵N): ¹⁵N is used to label nitrogen-containing compounds, such as amines and amides, which are common functional groups in drug molecules.[5]
Synthesis of Stable Isotope-Labeled Compounds
The successful application of stable isotopes in drug metabolism studies begins with the synthesis of the labeled compound. The position of the isotopic label is critical and must be in a metabolically stable part of the molecule to avoid loss of the label during metabolism.[9]
General Synthetic Strategies:
-
Direct Incorporation of Labeled Precursors: This involves using commercially available starting materials that already contain the desired stable isotope and incorporating them into the final drug molecule through a synthetic route.[3]
-
Hydrogen-Deuterium Exchange: For deuterium labeling, existing hydrogen atoms in the drug molecule can be exchanged with deuterium using a deuterium source, often catalyzed by an acid or a metal.[10]
Example: Synthesis of ¹⁵N-Labeled Carbamazepine
Experimental Protocols
The design of a stable isotope study depends on the specific questions being addressed. Below are detailed methodologies for key experiments in drug metabolism.
In Vitro Metabolite Identification and Reaction Phenotyping
This type of study aims to identify the metabolic pathways of a drug candidate and the specific enzymes responsible for its metabolism.
Protocol: Reaction Phenotyping of Carbamazepine using Human Liver Microsomes
-
Materials:
-
Carbamazepine
-
¹³C- or ¹⁵N-labeled Carbamazepine (for use as an internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Specific chemical inhibitors for major Cytochrome P450 (CYP) enzymes (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)
-
Recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C8)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
LC-MS/MS system
-
-
Incubation Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLMs, and either a specific CYP inhibitor or a vehicle control.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding carbamazepine to the incubation mixtures.
-
In a parallel set of incubations, use recombinant human CYP enzymes instead of HLMs to confirm the involvement of specific enzymes.
-
After a set incubation time (e.g., 30 minutes), quench the reaction by adding ice-cold acetonitrile containing the stable isotope-labeled carbamazepine as an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the parent drug and its metabolites using a suitable C18 liquid chromatography column with a gradient elution of water and acetonitrile containing a small amount of formic acid.[11][12]
-
Detect and quantify carbamazepine and its metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for carbamazepine and its expected metabolites (e.g., carbamazepine-10,11-epoxide) are monitored.[11][13]
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of specific CYP inhibitors. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme in the metabolic pathway.
-
Compare the metabolite profiles generated by HLMs and recombinant CYP enzymes to confirm the roles of individual enzymes.
-
In Vivo Pharmacokinetic and Metabolite Profiling Study in Humans
Human ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for understanding the complete disposition of a drug in the body. These studies often use a combination of a radiolabel (¹⁴C) for mass balance and a stable isotope label for metabolite identification and quantification.[14][15]
Protocol: Human ADME Study of Carbamazepine using a ¹⁴C/¹⁵N Dual-Labeling Approach
-
Study Design:
-
A single-center, open-label study in a small cohort of healthy male volunteers (typically 6-8 subjects).
-
Subjects receive a single oral dose of carbamazepine containing a therapeutic amount of the unlabeled drug co-administered with a tracer dose of ¹⁴C- and ¹⁵N-labeled carbamazepine.[16]
-
-
Dosing and Sample Collection:
-
Administer the dual-labeled carbamazepine formulation to fasting subjects.
-
Collect blood samples at predefined time points (e.g., pre-dose, and at multiple intervals up to 96 hours post-dose) into tubes containing an anticoagulant.[10]
-
Collect urine and feces in bulk at specified intervals until the amount of radioactivity recovered is greater than 90% of the administered dose.[17]
-
-
Sample Processing and Analysis:
-
Plasma:
-
Separate plasma from whole blood by centrifugation.
-
Determine the total radioactivity in plasma samples using liquid scintillation counting (LSC) to measure ¹⁴C.
-
For pharmacokinetic analysis of the parent drug and metabolites, precipitate plasma proteins with a solvent like acetonitrile containing a deuterated internal standard.[18]
-
Analyze the supernatant by LC-MS/MS to quantify carbamazepine and its metabolites. The ¹⁵N-label can aid in the identification of drug-related material.
-
-
Urine and Feces:
-
Homogenize feces samples.
-
Determine the total radioactivity in aliquots of urine and homogenized feces by LSC.
-
Pool urine and feces samples for each subject and perform metabolite profiling by LC-MS/MS to identify and quantify the metabolites present.[17]
-
-
-
Data Analysis:
-
Pharmacokinetics: Calculate pharmacokinetic parameters for total radioactivity and for carbamazepine, such as Cmax, Tmax, AUC, and half-life.
-
Mass Balance: Determine the total recovery of the radioactive dose in urine and feces.
-
Metabolite Profiling: Identify the major circulating and excreted metabolites and determine their relative abundance.
-
Data Presentation: Quantitative Analysis
Clear and concise presentation of quantitative data is essential for interpreting the results of drug metabolism studies.
Table 1: Pharmacokinetic Parameters of ¹⁵N-Carbamazepine in Epileptic Patients on Combined Anticonvulsant Therapy.
| Parameter | Mean Value | Range |
| Plasma Half-life (t½) | 8.2 hours | 5.0 - 13.6 hours |
| Plasma Clearance | - | - |
| Data adapted from a study investigating the kinetics of ¹⁵N-carbamazepine in epileptic patients.[10] |
Table 2: Urinary Excretion of Carbamazepine and its Metabolites Following a Single Dose of ¹⁵N-Carbamazepine.
| Compound | Percentage of Dose Excreted in Urine |
| Carbamazepine-trans-diol | 32% - 61% |
| 9-hydroxymethyl-10-carbamoyl acridane | 5.2% - 8.8% |
| Carbamazepine-10,11-epoxide (B195693) | 1% - 1.4% |
| Unchanged Carbamazepine | 0.5% |
| Data represents the range of excretion observed in the study.[10] |
Table 3: Comparative Pharmacokinetics of Carbamazepine and Deuterated Carbamazepine (Hypothetical Data).
| Parameter | Carbamazepine | Deuterated Carbamazepine |
| Cmax (ng/mL) | 1500 | 1800 |
| Tmax (hr) | 4 | 5 |
| AUC (ng·hr/mL) | 25000 | 35000 |
| Half-life (t½) (hr) | 20 | 28 |
| This table presents hypothetical data to illustrate the potential impact of deuteration on the pharmacokinetic profile of a drug. |
Visualization of Metabolic Pathways
Visualizing the metabolic fate of a drug is crucial for understanding its biotransformation. Graphviz (DOT language) can be used to create clear and informative diagrams of these pathways.
Carbamazepine Metabolic Pathway
Carbamazepine is extensively metabolized in the liver, primarily by CYP3A4, to its active metabolite, carbamazepine-10,11-epoxide.[7][14][19] This epoxide is then further metabolized by epoxide hydrolase to the inactive carbamazepine-10,11-trans-diol.[7] Minor metabolic pathways include aromatic hydroxylation to form 2-hydroxycarbamazepine (B22019) and 3-hydroxycarbamazepine.[9][19]
Caption: Metabolic pathway of Carbamazepine.
Conclusion
Stable isotope labeling has become an integral and powerful technique in modern drug metabolism studies. Its safety profile for human administration, coupled with the high sensitivity and specificity of modern analytical instrumentation, provides an unparalleled level of detail into the pharmacokinetic and metabolic properties of drug candidates. From elucidating complex metabolic pathways and identifying the enzymes responsible, to providing precise quantitative data for pharmacokinetic modeling, stable isotopes are essential for making informed decisions throughout the drug development process. As analytical technologies continue to advance, the applications of stable isotopes in pharmaceutical research are expected to expand even further, contributing to the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. employees.csbsju.edu [employees.csbsju.edu]
- 5. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine-10,11-epoxide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Association of carbamazepine major metabolism and transport pathway gene polymorphisms and pharmacokinetics in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Render a model’s reaction network (pysb.tools.render_reactions) — PySB 1.16.0+0.gb053005.dirty documentation [pysb.readthedocs.io]
- 9. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics and metabolism of carbamazepine during combined antiepileptic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Carbamazepine and Its Metabolites in Blood Samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous separation and determination (in serum) of phenytoin and carbamazepine and their deuterated analogues by high-performance liquid chromatography--ultraviolet detection for tracer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of the metabolites of carbamazepine in patient urine by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SMPDB [smpdb.ca]
Unlocking Chemical Insights: A Technical Guide to Navigating PubChem
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
In the modern era of data-driven research, vast repositories of chemical and biological information are indispensable tools for accelerating scientific discovery. Among these, PubChem, an open chemistry database hosted by the U.S. National Institutes of Health (NIH), stands as a cornerstone resource for researchers, scientists, and drug development professionals.[1][2] With millions of compounds, substances, and bioassay results, PubChem offers a comprehensive platform for exploring chemical information, identifying potential drug candidates, and elucidating biological pathways.[1][3] This technical guide provides an in-depth exploration of PubChem's core functionalities, detailing methodologies for data retrieval and analysis, and illustrating key workflows and biological pathways.
The PubChem Data Landscape: A Quantitative Overview
PubChem's utility is rooted in its sheer volume and consistent growth. The database is organized into three primary, interconnected databases: Substance, Compound, and BioAssay.[4] The Substance database contains information as deposited by individual contributors, while the Compound database stores unique, standardized chemical structures.[4] The BioAssay database provides results from biological experiments.[5] The historical growth of these databases underscores the ever-expanding wealth of information available to the scientific community.
Table 1: Growth of PubChem Database Content (2014-2025)
| Year | Compounds (Millions) | Substances (Millions) | BioAssays (Millions) |
| 2014 | ~32 | ~163 | ~0.006 |
| 2015 | ~60 | ~150 | >1 |
| 2017 | ~94 | ~236 | 1.25 |
| 2018 | 96.5 | 247.3 | 1.25 |
| 2020 | 111 | 293 | 1.25 |
| 2021 | 119 | 322 | >1.67 |
| 2025 | 123.2 | 340.8 | 1.9 |
Note: Data points are compiled from various PubChem updates and publications.[1][4][6][7][8] The data for 2025 is based on the latest available statistics as of December 2025.
Core Experimental Protocols for Chemical Information Retrieval and Analysis
Effective utilization of PubChem requires a firm grasp of its search and analysis tools. The following protocols outline detailed methodologies for key experimental workflows.
Protocol 1: Two-Dimensional (2D) Chemical Similarity Search
This protocol details how to find compounds with similar chemical structures to a query compound using a 2D similarity search, a fundamental technique in early-stage drug discovery for identifying potential leads with similar properties.[9][10]
Methodology:
-
Navigate to PubChem's Structure Search: Access the PubChem homepage and select the "Draw Structure" option or navigate directly to the structure search interface.
-
Input Query Structure:
-
Select Search Type: Choose the "Similarity" search tab.[6]
-
Set Similarity Threshold: The default Tanimoto similarity threshold is typically 90%. This can be adjusted in the search settings to broaden or narrow the results.[12] The Tanimoto coefficient is a common metric for comparing the similarity of chemical fingerprints.[12]
-
Apply Filters (Optional): Refine the search results by applying filters based on molecular properties, such as those defined by Lipinski's Rule of Five, to identify drug-like compounds.[10]
-
Initiate Search and Analyze Results: Execute the search and review the resulting list of similar compounds. The results can be sorted and further analyzed for properties and bioactivities.
Protocol 2: Substructure and Superstructure Searching
Substructure searching allows for the identification of molecules containing a specific chemical scaffold, while superstructure searching finds molecules that are fragments of a larger query structure.[4] These searches are crucial for exploring chemical space around a known active core and for identifying smaller fragments for fragment-based drug design.
Methodology:
-
Access Structure Search: As in Protocol 1, navigate to the PubChem structure search interface.
-
Define the Structural Query: Draw or input the substructure or superstructure of interest.
-
Select Search Type:
-
Specify Search Options: Advanced options allow for the inclusion or exclusion of specific features such as isotopes, stereochemistry, and tautomers in the search.[12]
-
Execute and Evaluate: Run the search and analyze the retrieved compounds. This can reveal a diverse set of molecules sharing a common chemical feature.
Protocol 3: Bioactivity Data Analysis for Structure-Activity Relationship (SAR) Studies
PubChem's BioAssay database is a rich resource for understanding the biological activity of chemical compounds. Analyzing this data is fundamental for elucidating Structure-Activity Relationships (SAR), which inform the optimization of lead compounds.[14][15]
Methodology:
-
Identify Relevant Bioassays: Search the PubChem BioAssay database using keywords related to the target of interest (e.g., a specific protein or disease).
-
Retrieve Bioactivity Data: Once relevant assays are identified, retrieve the bioactivity data for a set of compounds. This can be done through the PubChem website or programmatically using PUG-REST.[5] The data typically includes activity outcomes (active, inactive) and, where available, quantitative measures like IC50 or EC50 values.[15]
-
Utilize PubChem's SAR Analysis Tools: PubChem provides a "Structure-Activity Analysis" tool that can be accessed from a BioAssay record page.[15]
-
Cluster Compounds by Similarity: The tool allows for the clustering of active compounds based on their 2D structural similarity.[15]
-
Visualize and Analyze SAR: The results are often presented as a heatmap, where compounds are clustered, and their activity against various targets or in different assays is displayed.[15] This visualization helps in identifying chemical features that are critical for biological activity.[14]
Protocol 4: Virtual Screening Workflow
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.[16] PubChem serves as an excellent source of compound libraries for such screening campaigns.[17]
Methodology:
-
Define Target and Compound Library: Identify the protein target of interest. Assemble a library of candidate compounds from PubChem. This can be a focused library based on similarity to a known ligand or a large, diverse set.
-
Filter and Prepare Compound Library:
-
Download the 3D conformers of the selected compounds from PubChem.[18]
-
Apply filters to remove non-drug-like molecules and to ensure the chemical diversity of the library.
-
-
Perform Molecular Docking: Use a molecular docking program (many open-source options are available) to predict the binding mode and affinity of each compound in the library to the target protein.[19]
-
Rank and Select Hits: Rank the compounds based on their docking scores and other criteria (e.g., predicted binding interactions). Select the top-ranking compounds for further investigation.
-
Retrieve and Analyze Bioactivity Data: For the selected hits, use PubChem to retrieve any existing bioactivity data to further validate their potential as lead candidates.
Mandatory Visualizations: Workflows and Signaling Pathways
Visualizing complex relationships is crucial for understanding and communicating scientific concepts. The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to the exploration of chemical information in PubChem.
Logical and Experimental Workflows
Caption: Organization of PubChem's interconnected databases.
References
- 1. PubChem - Wikipedia [en.wikipedia.org]
- 2. About - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChem 2019 update: improved access to chemical data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statistics - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Tutorials - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Searching - PubChemPy 1.0.5 documentation [docs.pubchempy.org]
- 14. PubChem structure–activity relationship (SAR) clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PubChem: a public information system for analyzing bioactivities of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploiting PubChem for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PubChem3D release notes [pubchem.ncbi.nlm.nih.gov]
- 19. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
Methodological & Application
Protocol for the Quantitative Analysis of Methyl Eugenol using Methyl Eugenol-¹³C,d₃ as an Internal Standard by GC-MS
Introduction
Methyl eugenol (B1671780) is a naturally occurring phenylpropanoid found in a variety of essential oils and plants, and it is utilized as a flavoring agent and fragrance in numerous consumer products.[1][2][3] Due to its potential carcinogenicity, as indicated in rodent studies, regulatory bodies have set limits on its concentration in food and cosmetics.[3] Consequently, the accurate and precise quantification of methyl eugenol in complex matrices is of significant importance for quality control and safety assessment.
This application note provides a detailed protocol for the quantitative analysis of methyl eugenol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Methyl Eugenol-¹³C,d₃ as a stable isotope-labeled internal standard. The use of an isotope dilution method is considered the gold standard for quantitative analysis as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[4][5][6][7]
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique that involves the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample.[4] In this protocol, Methyl Eugenol-¹³C,d₃, which is chemically identical to methyl eugenol but has a higher mass due to the incorporation of carbon-13 and deuterium (B1214612) isotopes, is used as the internal standard. The mass spectrometer can differentiate between the native analyte and the labeled internal standard based on their mass-to-charge ratios (m/z). By measuring the ratio of the signal from the native methyl eugenol to that of the known amount of Methyl Eugenol-¹³C,d₃, precise quantification can be achieved, as this ratio remains constant even if sample is lost during preparation or if instrument response fluctuates.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of methyl eugenol using a stable isotope dilution GC-MS/MS method.[2]
| Parameter | Value |
| Linearity Range | 4 - 500 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Method Detection Limit (MDL) - Solid Food | 50.0 µg/kg |
| Method Detection Limit (MDL) - Semi-solid Food | 50.0 µg/kg |
| Method Detection Limit (MDL) - Liquid Beverages | 1.0 µg/kg |
| Recoveries | 94.15 - 101.18% |
| Intra-day Precision (RSD) | < 9.0% |
| Inter-day Precision (RSD) | < 9.0% |
Experimental Protocols
Materials and Reagents
-
Methyl Eugenol (analytical standard)
-
Methyl Eugenol-¹³C,d₃ (internal standard)
-
Methanol (B129727) (GC or HPLC grade)
-
Acetonitrile (B52724) (GC or HPLC grade)
-
n-Hexane (GC or HPLC grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Ultrapure water
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve methyl eugenol and Methyl Eugenol-¹³C,d₃ in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the methyl eugenol stock solution with a suitable solvent (e.g., methanol or hexane) to prepare a series of calibration standards at concentrations ranging from 4 to 500 µg/L.
-
Internal Standard Working Solution: Dilute the Methyl Eugenol-¹³C,d₃ stock solution to a final concentration of 50 mg/L in the same solvent as the calibration standards.
Sample Preparation (QuEChERS Extraction)
This protocol is based on the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method, which is suitable for a wide range of food matrices.[2]
-
Homogenization: Homogenize the sample to a uniform consistency.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known amount of the Methyl Eugenol-¹³C,d₃ internal standard working solution.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1.5 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract:
-
Transfer the cleaned supernatant to a GC vial for analysis.
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
MS Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS.
-
Monitored Ions (SIM mode):
-
Methyl Eugenol: m/z 178 (quantifier), 163, 147 (qualifiers).
-
Methyl Eugenol-¹³C,d₃: m/z 182 (quantifier), and other appropriate qualifier ions.
-
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of methyl eugenol to the peak area of Methyl Eugenol-¹³C,d₃ against the concentration of the methyl eugenol standards.
-
Quantification: Determine the concentration of methyl eugenol in the samples by calculating the peak area ratio and using the calibration curve.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the quantification of Methyl Eugenol.
Metabolic Pathway of Methyl Eugenol
Caption: Metabolic activation pathway of Methyl Eugenol.[8][9]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Note: Quantitative Analysis of Methyl Eugenol in Food Samples by LC-MS/MS
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of methyl eugenol (B1671780) in various food matrices. Methyl eugenol, a naturally occurring substance found in many essential oils, is used as a flavoring agent in foods. Due to potential toxicological concerns at high doses, monitoring its levels in the food supply is crucial.[1] The described protocol utilizes a robust sample preparation procedure followed by rapid and reliable UPLC-MS/MS analysis, making it suitable for high-throughput food safety laboratories.
Introduction
Methyl eugenol is a phenylpropanoid that contributes to the aroma of a variety of plants and essential oils, including those from basil, tarragon, and cloves.[1] It is commonly used as a flavoring agent in food products. Regulatory bodies have established limits for methyl eugenol in certain foodstuffs due to its potential carcinogenicity, necessitating reliable analytical methods for its quantification. This application note presents a validated LC-MS/MS method that offers high sensitivity and specificity for the analysis of methyl eugenol in complex food matrices.
Experimental Protocol
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for the analysis of various contaminants in food.[1]
-
Homogenization: Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube. For solid or semi-solid samples, add 10 mL of water and mix thoroughly.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
If an internal standard is used, add it at this stage (e.g., Methyl Eugenol-d3).[1]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate, and 0.5 g disodium (B8443419) hydrogen citrate).[2]
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.[2]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Final Extract Preparation:
Liquid Chromatography (LC) Conditions
-
System: UPLC/HPLC system
-
Column: Agilent ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent.[3]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute methyl eugenol, followed by a re-equilibration step.
-
Flow Rate: 0.30 mL/min.[3]
-
Injection Volume: 1-10 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS/MS) Conditions
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Parameters:
-
Capillary Voltage: Optimized for the specific instrument, typically in the range of 3-4 kV.
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~400 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
MRM Transitions for Methyl Eugenol:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 179.1 | 164.1 | 15 | 100 |
| 179.1 | 148.1 | 20 | 100 |
| 179.1 | 107.1 | 25 | 100 |
Note: Collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following table summarizes the quantitative performance of LC-MS/MS methods for the analysis of methyl eugenol and related compounds in various food matrices.
| Analyte | Food Matrix | Linearity Range (µg/L or ng/g) | LOQ (µg/kg or ng/g) | Recovery (%) | RSD (%) | Reference |
| Methyl Eugenol | Aquatic Products | 1 - 200 µg/L | 1.0 µg/kg | 77.6 - 111.4 | 2.7 - 9.1 | [3] |
| Methyl Eugenol | Various Foods | 4 - 500 µg/L | 1.0 - 50.0 µg/kg | 94.15 - 101.18 | < 9.0 | [1] |
| Isoeugenol (B1672232) | Finfish | 2.5 - 40 ng/g | 2.5 ng/g | 91.2 - 108.0 | 2.6 - 8.0 | [4] |
| Eugenol Derivatives | Aquatic Products | 1 - 100 ng/mL | 2.0 - 5.0 µg/kg | 67.0 - 106.4 | 1.2 - 15.7 | [5] |
Experimental Workflow
Caption: LC-MS/MS workflow for methyl eugenol analysis in food.
Conclusion
The LC-MS/MS method presented provides a reliable and robust approach for the quantitative determination of methyl eugenol in food samples. The use of a QuEChERS-based sample preparation protocol allows for effective removal of matrix interferences, while the high selectivity of tandem mass spectrometry ensures accurate quantification. This method is fit for purpose for routine monitoring and quality control in the food industry.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a LC-MS/MS method for the determination of isoeugenol in finfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Eugenol and Its Five Derivatives in Aquatic Products by Ultra-high Performance Liquid Chromatography-Tandem Mass Spectrometry Combined with Quick, Easy, Cheap, Effective, Rugged and Safe Extraction [spkx.net.cn]
Application Notes: High-Throughput Analysis of Methyl Eugenol using Labeled Internal Standards
Introduction
Methyl eugenol (B1671780) (4-allyl-1,2-dimethoxybenzene) is a naturally occurring compound found in a wide variety of essential oils from plants such as basil, tarragon, and cloves.[1] It is utilized as a flavoring agent in foods and as a fragrance component in perfumes, cosmetics, and detergents.[1] Due to its potential carcinogenicity, regulatory bodies have established maximum permissible levels in various consumer products. Consequently, sensitive and accurate analytical methods are crucial for the quantification of methyl eugenol in diverse and complex matrices. The use of a stable isotope-labeled internal standard, such as deuterated methyl eugenol (e.g., methyl eugenol-d3), is highly recommended for quantitative analysis by mass spectrometry (MS). This approach, known as isotope dilution mass spectrometry (IDMS), corrects for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[2]
Analytical Challenges and Solutions
The analysis of methyl eugenol presents several challenges, including its volatility and the complexity of the matrices in which it is found. Effective sample preparation is paramount to remove interfering substances and concentrate the analyte prior to instrumental analysis, typically performed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of sample preparation technique depends on the matrix properties and the desired analytical throughput.
This document outlines three common and effective sample preparation techniques for the analysis of methyl eugenol using a labeled internal standard:
-
Solid-Phase Extraction (SPE): A highly selective method suitable for a variety of liquid samples, including beverages and aqueous extracts.
-
Liquid-Liquid Extraction (LLE): A classic and robust technique, particularly useful for oily or cosmetic formulations.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and high-throughput method ideal for complex solid and semi-solid matrices like food products.
The integration of a labeled internal standard at the beginning of the sample preparation workflow is a critical step in all these methods. The labeled standard mimics the behavior of the native analyte throughout the extraction and analysis process, ensuring reliable quantification even with variable recovery rates.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Methyl Eugenol in Liquid Matrices (e.g., Beverages)
This protocol describes the extraction of methyl eugenol from a liquid matrix using SPE with a polymeric reversed-phase sorbent, followed by GC-MS analysis.
Materials:
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18, 6 mL, 200 mg
-
Methyl Eugenol standard
-
Deuterated Methyl Eugenol (e.g., methyl eugenol-d3) internal standard solution (in methanol)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Hexane (B92381) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Vortex mixer
-
SPE manifold
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Allow the sample to reach room temperature. For carbonated beverages, degas the sample by sonication.
-
Measure 10 mL of the liquid sample into a glass centrifuge tube.
-
Spike the sample with the deuterated methyl eugenol internal standard to a final concentration of 50 ng/mL. Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing the following solvents sequentially:
-
6 mL of hexane
-
6 mL of methanol
-
6 mL of deionized water
-
-
Do not allow the cartridge to go dry before loading the sample.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the analyte and internal standard with 6 mL of a hexane:acetonitrile (90:10, v/v) solution into a clean collection tube.
-
-
Drying and Concentration:
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.
-
-
Instrumental Analysis (GC-MS):
-
Transfer the final extract to a GC vial for analysis.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Methyl Eugenol: m/z 178, 163, 147
-
Deuterated Methyl Eugenol (e.g., d3): m/z 181, 166, 150
-
-
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Methyl Eugenol in Cosmetic Products (e.g., Creams and Lotions)
This protocol details an LLE procedure for the extraction of methyl eugenol from a cosmetic matrix, followed by GC-MS analysis.
Materials:
-
Homogenizer
-
Methyl Eugenol standard
-
Deuterated Methyl Eugenol (e.g., methyl eugenol-d3) internal standard solution (in methanol)
-
Hexane (GC grade)
-
Acetonitrile (HPLC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Weigh 1 g of the homogenized cosmetic sample into a 50 mL centrifuge tube.
-
Spike the sample with the deuterated methyl eugenol internal standard to a final concentration of 100 ng/g.
-
Add 10 mL of hexane and vortex vigorously for 2 minutes.
-
Add 5 mL of saturated NaCl solution and vortex for another minute.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 rpm for 10 minutes to achieve phase separation.
-
-
Extraction:
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 10 mL of hexane.
-
Combine the hexane extracts.
-
-
Drying and Concentration:
-
Dry the combined hexane extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Instrumental Analysis (GC-MS):
-
Follow the GC-MS conditions as described in Protocol 1.
-
Protocol 3: QuEChERS for Methyl Eugenol in Solid Food Matrices (e.g., Spices, Herbs)
This protocol outlines a modified QuEChERS method for the extraction and cleanup of methyl eugenol from solid food matrices.
Materials:
-
Homogenizer/Blender
-
Methyl Eugenol standard
-
Deuterated Methyl Eugenol (e.g., methyl eugenol-d3) internal standard solution (in methanol)
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
-
QuEChERS dispersive SPE cleanup tubes (e.g., containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine - PSA)
-
Centrifuge tubes (50 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Homogenization:
-
Homogenize a representative portion of the solid food sample. For dry samples, it may be necessary to add a specific amount of water to achieve a paste-like consistency before homogenization.[3]
-
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike with the deuterated methyl eugenol internal standard to a final concentration of 50 ng/g.
-
Add 10 mL of acetonitrile.[4]
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL dispersive SPE cleanup tube.[4]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the supernatant to a GC vial for analysis.
-
-
Instrumental Analysis (GC-MS):
-
Follow the GC-MS conditions as described in Protocol 1.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of methyl eugenol using methods with labeled standards.
Table 1: Method Performance for Methyl Eugenol Analysis in Various Matrices
| Matrix | Sample Preparation | Labeled Standard | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Food Samples | QuEChERS | Methyl eugenol-d3 | GC-MS/MS | 94.15 - 101.18 | 1.0 - 50.0 µg/kg | - | [5] |
| Fish Fillet | SPE | - | GC-MS/MS | 76.4 - 99.9 | 0.2 µg/kg | 0.7 µg/kg | [6] |
| Aquatic Products | SPE | - | UPLC-MS/MS | 77.6 - 111.4 | - | 1.0 µg/kg | [7] |
| Human Serum | SPE | Isotope Dilution | GC-HRMS | - | 3.1 pg/g | - | [1] |
| Tea Tree Oil | Dilution | n-tetradecane | GC-MS | - | - | - | [5] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Table 2: Linearity and Precision Data for Methyl Eugenol Analysis
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| GC-MS/MS (Food) | 4 - 500 µg/L | >0.99 | <9.0 | <9.0 | [5] |
| GC-MS/MS (Fish) | 5 - 500 µg/L | >0.9982 | 2.18 - 15.5 | - | [6] |
| UPLC-MS/MS (Aquatic) | 1 - 200 µg/L | >0.996 | 2.7 - 9.1 | - | [7] |
%RSD: Percent Relative Standard Deviation
Visualizations
Caption: General workflow for methyl eugenol analysis.
Caption: QuEChERS sample preparation workflow.
References
- 1. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 4. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Methyl Eugenol-13C,d3 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methyl Eugenol-13C,d3 as an internal standard in the pharmacokinetic analysis of methyl eugenol (B1671780). The inclusion of a stable isotope-labeled internal standard is critical for accurate and precise quantification of xenobiotics in complex biological matrices, mitigating variability from sample preparation and instrumental analysis.
Introduction
Methyl eugenol is a naturally occurring compound found in various essential oils and is used as a flavoring agent. Due to its potential for human exposure and toxicological interest, understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial. Stable isotope labeling, particularly with carbon-13 (¹³C) and deuterium (B1214612) (d), offers a robust analytical tool for these studies. This compound, with its distinct mass shift, serves as an ideal internal standard for mass spectrometry-based quantification, ensuring data reliability and accuracy.[1][2]
Data Presentation
Pharmacokinetic Parameters of Methyl Eugenol in Rats
The following table summarizes the key pharmacokinetic parameters of methyl eugenol in rat plasma following oral administration of Asarum essential oil extracts. The use of a stable isotope-labeled internal standard like this compound is recommended for achieving this level of precision.
| Parameter | Value (Mean ± SD) | Unit | Description |
| Cmax | 823.0 ± 123.8 | ng/mL | Maximum plasma concentration.[3] |
| Tmax | 6.67 ± 2.07 | h | Time to reach maximum plasma concentration.[3] |
| AUC(0–t) | 10885.3 ± 1532.7 | hng/mL | Area under the plasma concentration-time curve from time 0 to the last measurable concentration.[3] |
| AUC(0–∞) | 12654.2 ± 1789.5 | hng/mL | Area under the plasma concentration-time curve from time 0 to infinity.[3] |
| T½ | 7.98 ± 1.23 | h | Elimination half-life. |
| MRT(0-t) | 10.23 ± 0.98 | h | Mean residence time from time 0 to the last measurable concentration. |
Data derived from a study on the oral administration of Asarum extracts in rats, where methyl eugenol was a key analyte.[3]
Bioanalytical Method Validation Parameters
This table outlines typical validation parameters for a bioanalytical method for methyl eugenol using a stable isotope-labeled internal standard.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ± 15% of nominal concentration (± 20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Stability | Stable under various storage and handling conditions |
Experimental Protocols
In-Vivo Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study of methyl eugenol in a rodent model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Methyl eugenol
-
Vehicle for dosing (e.g., corn oil)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., K2EDTA)
-
Centrifuge
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast rats overnight (approximately 12 hours) prior to dosing, with free access to water.
-
Dosing: Prepare a formulation of methyl eugenol in the selected vehicle. Administer a single oral dose via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples at, for example, 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until bioanalysis.
Bioanalytical Sample Preparation and Analysis by LC-MS/MS
This protocol details the extraction of methyl eugenol from plasma and its quantification using this compound as an internal standard.
Materials and Reagents:
-
Plasma samples, calibration standards, and quality control (QC) samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.30 mL/min.[4]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Methyl Eugenol: Monitor a specific precursor-to-product ion transition.
-
This compound: Monitor the corresponding precursor-to-product ion transition for the labeled internal standard. The precursor and product ions will be shifted relative to the unlabeled methyl eugenol.
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of methyl eugenol to this compound against the concentration of the methyl eugenol standards.
-
Determine the concentration of methyl eugenol in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Metabolic pathway of methyl eugenol.
Caption: Pharmacokinetic study experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic Study of Safrole and Methyl Eugenol after Oral Administration of the Essential Oil Extracts of Asarum in Rats by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and anesthetic activity of eugenol in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry (IDMS)
For Accurate Quantification in Research and Drug Development
These application notes provide a comprehensive overview and detailed protocols for the application of Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique for highly accurate and precise quantification of analytes. IDMS is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and analysis.[1] This document is intended for researchers, scientists, and drug development professionals seeking to implement this robust methodology.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample.[1] This "spike" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as ¹³C, ¹⁵N, or ²H.[1]
The fundamental principle involves achieving isotopic equilibrium between the naturally occurring (native) analyte and the added isotopically labeled internal standard.[1][2] Once this equilibrium is reached, any subsequent sample processing and analysis steps will affect both the native analyte and the internal standard equally.[2] Therefore, by measuring the ratio of the signal intensities of the native analyte to the isotopically labeled internal standard using a mass spectrometer, the exact amount of the analyte originally present in the sample can be calculated with high precision and accuracy.[1] A key advantage of this method is that the accuracy of the measurement relies on the accurate determination of this ratio, which is less susceptible to variations in sample recovery or instrument response.
Key Advantages of IDMS
-
High Accuracy and Precision: IDMS is considered a "definitive method" and is used for the certification of standard reference materials due to its high accuracy.[3]
-
Correction for Sample Loss: Since the isotopically labeled standard is added at the beginning of the sample preparation, it compensates for any loss of analyte during extraction, purification, and analysis.[2]
-
Matrix Effect Mitigation: The internal standard, being chemically identical to the analyte, experiences similar matrix effects (ion suppression or enhancement) in the mass spectrometer, leading to more accurate quantification.[4]
-
Traceability: IDMS measurements can be traceable to the International System of Units (SI), providing a high level of confidence in the results.[4]
Experimental Workflow
The general workflow for performing an IDMS experiment is depicted below. It involves several critical steps, from sample preparation to data analysis, each contributing to the overall accuracy and reliability of the results.
Caption: General experimental workflow for Isotope Dilution Mass Spectrometry.
Detailed Protocols
Protocol 1: General Protocol for Small Molecule Quantification
This protocol provides a general framework for the quantification of a small molecule analyte in a biological matrix (e.g., plasma, urine).
Materials and Reagents:
-
Analyte of interest (certified reference material)
-
Isotopically labeled internal standard (e.g., ¹³C, ¹⁵N, or ²H labeled)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or other appropriate mobile phase additives
-
Biological matrix from a control source (for calibration standards)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of the analyte and the isotopically labeled internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[1]
-
From the stock solutions, prepare a series of working standard solutions of the analyte by serial dilution to cover the expected concentration range in the samples.[1]
-
Prepare a working solution of the internal standard at a concentration that will result in a similar signal intensity to the analyte in the middle of the calibration range.[1]
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards by spiking known amounts of the analyte working solutions into the control biological matrix.[1]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To an aliquot of the unknown sample, calibration standard, or QC, add a precise volume of the internal standard working solution.
-
Vortex the samples to ensure thorough mixing and allow them to equilibrate. The equilibration time will depend on the analyte and matrix.
-
Perform sample extraction using an appropriate technique (e.g., protein precipitation, LLE, or SPE) to remove interfering substances.
-
Evaporate the extracted samples to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up the liquid chromatography (LC) method to achieve chromatographic separation of the analyte from potential interferences.
-
Optimize the mass spectrometer (MS) parameters for the analyte and internal standard, including precursor and product ions, collision energy, and other relevant settings.
-
Inject the prepared samples, calibration standards, and QCs onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard for each injection.[1]
-
Calculate the peak area ratio of the analyte to the internal standard.[1]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.[1]
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[1]
-
Data Presentation:
| Sample Type | Analyte Concentration (Nominal) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) | Calculated Concentration | Accuracy (%) |
| Calibration Std 1 | 1 ng/mL | 15,234 | 145,876 | 0.104 | 1.02 ng/mL | 102% |
| Calibration Std 2 | 5 ng/mL | 78,912 | 148,234 | 0.532 | 5.15 ng/mL | 103% |
| Calibration Std 3 | 10 ng/mL | 155,678 | 147,543 | 1.055 | 10.1 ng/mL | 101% |
| Calibration Std 4 | 50 ng/mL | 765,432 | 146,987 | 5.207 | 49.8 ng/mL | 99.6% |
| QC Low | 2 ng/mL | 31,056 | 149,123 | 0.208 | 2.05 ng/mL | 102.5% |
| QC Mid | 25 ng/mL | 389,765 | 147,890 | 2.635 | 25.5 ng/mL | 102% |
| QC High | 40 ng/mL | 621,876 | 148,345 | 4.192 | 39.9 ng/mL | 99.8% |
| Unknown Sample 1 | - | 112,345 | 147,987 | 0.759 | 7.3 ng/mL | - |
| Unknown Sample 2 | - | 45,678 | 148,123 | 0.308 | 2.9 ng/mL | - |
Protocol 2: Quantification of Noncanonical DNA Nucleosides
This protocol outlines the steps for the accurate quantification of modified nucleosides in DNA using IDMS, which is crucial for studying epigenetics and DNA damage.[5][6]
Materials and Reagents:
-
DNA extraction kit
-
Enzymes for DNA digestion (e.g., DNase I, Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase)
-
Isotopically labeled nucleoside standards
-
Ultra-HPLC (UHPLC) system coupled to a triple quadrupole mass spectrometer (QQQ-MS)[5]
Procedure:
-
DNA Extraction and Digestion:
-
Extract genomic DNA from cells or tissues using a commercial kit or standard protocols.
-
Quantify the extracted DNA using a spectrophotometer.
-
Digest the DNA to single nucleosides using a cocktail of enzymes. A detailed protocol can be found in publications by Carell and colleagues.[5]
-
During the digestion process, add a known amount of the isotopically labeled nucleoside standards to the reaction mixture.[5]
-
-
Sample Cleanup:
-
After digestion, perform a cleanup step, such as solid-phase extraction, to remove enzymes and other interfering substances.
-
-
UHPLC-QQQ-MS Analysis:
-
Develop a UHPLC method for the separation of the different nucleosides. A short analysis time per sample is desirable for high-throughput applications.[5]
-
Optimize the MS parameters in multiple reaction monitoring (MRM) mode for each native and isotopically labeled nucleoside.
-
-
Data Analysis:
-
Integrate the peak areas for each native and labeled nucleoside.
-
Calculate the ratio of the native to the labeled nucleoside.
-
Quantify the amount of each modified nucleoside relative to the amount of a canonical nucleoside (e.g., deoxyguanosine) to determine its abundance in the genome.[5]
-
Data Presentation:
| Nucleoside | Sample | Peak Area (Native) | Peak Area (Labeled IS) | Ratio (Native/IS) | Moles of Nucleoside | Abundance (per 10^6 dG) |
| 5-mC | Control | 1,234,567 | 2,456,789 | 0.502 | 5.02 pmol | 45,636 |
| 5-mC | Treated | 987,654 | 2,467,890 | 0.400 | 4.00 pmol | 36,364 |
| 5-hmC | Control | 12,345 | 25,678 | 0.481 | 0.48 pmol | 4,364 |
| 5-hmC | Treated | 23,456 | 25,789 | 0.910 | 0.91 pmol | 8,273 |
| 8-oxo-dG | Control | 5,678 | 11,234 | 0.505 | 0.51 pmol | 464 |
| 8-oxo-dG | Treated | 15,432 | 11,345 | 1.360 | 1.36 pmol | 1,236 |
Signaling Pathway Analysis using IDMS
IDMS coupled with targeted proteomics can be used for the precise quantification of proteins and their post-translational modifications within signaling pathways, such as the mTOR pathway, which is a key regulator of cell growth and proliferation.[1]
Caption: Simplified mTOR signaling pathway with IDMS quantifiable phosphoproteins.
By using isotopically labeled peptide standards, IDMS allows for the accurate measurement of changes in the phosphorylation status of key proteins like p70S6K1, 4E-BP1, and Akt, providing valuable insights into the activation state of the mTOR pathway in response to various stimuli or drug treatments.[1]
Troubleshooting and Considerations
-
Choice of Isotopic Label: The isotopic label should be stable and not prone to exchange. The mass difference between the native and labeled compound should be sufficient to avoid isotopic overlap.
-
Equilibration: Ensuring complete equilibration between the analyte and the spike is critical for accuracy.[7][8] This may require optimization of incubation time, temperature, and sample disruption methods.
-
Spike Calibration: The concentration of the spike solution must be accurately known. This is often achieved through "reverse IDMS" using a certified natural abundance standard.[3]
-
Interferences: Chromatographic separation should be optimized to minimize co-eluting interferences that may have the same mass-to-charge ratio as the analyte or internal standard.
-
Non-specific Binding: Analyte and internal standard may exhibit non-specific binding to container surfaces, which can be minimized by using appropriate vials and solvents.
By following these detailed protocols and considering the key principles and potential challenges, researchers can leverage the power of Isotope Dilution Mass Spectrometry for highly accurate and reliable quantification in a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 3. Inorganic Trace Analysis by Isotope Dilution Mass Spectrometry—New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icpms.cz [icpms.cz]
- 5. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 7. Sample preparation approaches for isotope dilution inductively coupled plasma mass spectrometric certification of reference materials - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. osti.gov [osti.gov]
Application Notes and Protocols for the Use of Stable Isotope-Labeled Compounds in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in metabolomics that utilizes non-radioactive isotopes, such as ¹³C, ¹⁵N, and ²H, to trace the metabolic fate of molecules within a biological system.[1] By replacing atoms in a compound with their heavier, stable isotopes, researchers can track these labeled molecules through various biochemical reactions, providing profound insights into metabolic pathways and fluxes.[1] This approach has become indispensable in both basic research and drug development, enabling the elucidation of complex metabolic networks, the quantification of metabolite turnover, and the assessment of drug metabolism and safety.[2][3]
Stable isotope-labeled compounds serve as internal standards for accurate quantification, help in the identification of unknown metabolites, and are crucial for metabolic flux analysis (MFA).[4][5] In drug discovery, these labeled compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, aiding in the understanding of a drug's pharmacokinetic profile and potential toxicities.[2][6]
Core Applications
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a key application of stable isotope labeling that quantifies the rates (fluxes) of metabolic reactions within a cell or organism.[3][5] By introducing a labeled substrate (e.g., ¹³C-glucose) into a biological system, the label is incorporated into downstream metabolites.[5] The pattern and extent of isotope labeling in these metabolites are then measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5] This data, combined with a stoichiometric model of metabolic pathways, allows for the calculation of intracellular fluxes, providing a detailed picture of cellular metabolism.[3]
Key Advantages of ¹³C-MFA:
-
Provides a quantitative measure of pathway activity.[5]
-
Can distinguish between alternative metabolic routes.
-
Identifies metabolic bottlenecks and regulatory nodes.[7]
-
Elucidates metabolic reprogramming in disease states, such as cancer.
Stable Isotope Dilution (SID) for Quantitative Metabolomics
Stable Isotope Dilution (SID) is the gold standard for accurate and precise quantification of metabolites.[8][9] This method involves adding a known amount of a stable isotope-labeled version of the analyte of interest to a sample as an internal standard.[8] Since the labeled standard is chemically identical to the endogenous metabolite, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, thus correcting for variations in sample preparation and analysis.[8]
Benefits of SID:
-
High accuracy and precision in quantification.[8]
-
Correction for matrix effects and ion suppression in MS.[8]
-
Enables absolute quantification of metabolite concentrations.
Drug Discovery and Development
Stable isotope labeling is a cornerstone of modern drug discovery and development, particularly in ADME studies.[2][6] Labeled drug candidates are used to trace their metabolic fate, identify metabolites, and determine pharmacokinetic parameters.[2][10]
Applications in Drug Development:
-
Metabolite Identification: Facilitates the discovery and structural elucidation of drug metabolites.[2]
-
Pharmacokinetic (PK) Studies: Enables precise measurement of drug absorption, distribution, and clearance.[10]
-
Mass Balance Studies: Determines the routes and rates of drug excretion.[11]
-
Toxicology Studies: Helps in understanding metabolism-mediated toxicities.[2]
Data Presentation: Quantitative Insights
The following tables provide a summary of quantitative data related to stable isotope labeling in metabolomics, offering a basis for comparison and experimental design.
| Metabolite | ¹³C Enrichment (%) after [U-¹³C]glucose infusion (30 min) in vivo | Reference |
| Glucose | ~45 | [12] |
| Lactate | Significant enrichment (exact % not specified) | [12] |
| Alanine | Significant enrichment (exact % not specified) | [12] |
| Succinate | Significant increase in enrichment | [12] |
| Glutamate | Significant increase in enrichment | [12] |
| Glutamine | Significant increase in enrichment | [12] |
| Aspartate | Significant increase in enrichment | [12] |
Table 1: In vivo ¹³C Enrichment in Murine Heart Metabolism. This table illustrates the percentage of ¹³C enrichment in various metabolites following a 30-minute intravenous infusion of uniformly labeled ¹³C-glucose in a murine model. The data indicates rapid incorporation of the label into downstream metabolites of glycolysis and the TCA cycle.[12]
| Amino Acid | Lower Limit of Quantification (LLOQ) (µM) | Upper Limit of Quantification (ULOQ) (µM) | Reference |
| Alanine | 5 | 2000 | [13] |
| Arginine | 5 | 2000 | [13] |
| Asparagine | 10 | 2000 | [13] |
| Aspartic Acid | 5 | 2000 | [13] |
| Glutamic Acid | 5 | 2000 | [13] |
| Glutamine | 25 | 2000 | [13] |
| Glycine | 5 | 2000 | [13] |
| Leucine | 5 | 2000 | [13] |
| Lysine | 10 | 2000 | [13] |
| Methionine | 5 | 2000 | [13] |
| Phenylalanine | 5 | 2000 | [13] |
| Proline | 5 | 2000 | [13] |
| Serine | 5 | 2000 | [13] |
| Threonine | 10 | 2000 | [13] |
| Tyrosine | 5 | 2000 | [13] |
| Valine | 5 | 2000 | [13] |
Table 2: Limits of Quantification for Amino Acids using Stable Isotope Dilution LC-MS/MS. This table presents the lower and upper limits of quantification for a panel of amino acids using a stable isotope dilution liquid chromatography-tandem mass spectrometry method. The wide dynamic range highlights the sensitivity and robustness of this quantitative approach.[13]
Experimental Protocols
Protocol 1: In Vitro Cell Culture Labeling with ¹³C-Glucose
This protocol outlines the general steps for labeling adherent mammalian cells with uniformly labeled ¹³C-glucose for metabolic flux analysis.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Standard cell culture medium (e.g., DMEM)
-
¹³C-glucose-free DMEM
-
Uniformly labeled ¹³C-glucose ([U-¹³C]-glucose)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Liquid Nitrogen
-
Ice-cold 80% Methanol (B129727)
Procedure:
-
Cell Seeding and Growth: Seed cells in culture plates at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium until they reach the desired confluency (typically 70-80%).[14]
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing ¹³C-glucose-free DMEM with [U-¹³C]-glucose to the desired final concentration (e.g., 25 mM). Add FBS and other necessary supplements.
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed PBS to remove any residual unlabeled glucose.
-
Add the pre-warmed ¹³C-glucose labeling medium to the cells.
-
-
Incubation: Incubate the cells in the labeling medium for a predetermined duration. The time required to reach isotopic steady state varies for different metabolic pathways (e.g., minutes for glycolysis, hours for the TCA cycle).[15]
-
Metabolism Quenching and Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer to quench all enzymatic activity.[16]
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[14]
-
Store the dried extract at -80°C until analysis.
-
Protocol 2: Sample Preparation for LC-MS Analysis
This protocol describes the reconstitution and preparation of dried metabolite extracts for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Dried metabolite extract
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS vials with inserts
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent compatible with your LC method (e.g., a mixture of water and acetonitrile). The volume will depend on the initial cell number and the sensitivity of the mass spectrometer.
-
Vortexing and Centrifugation:
-
Vortex the reconstituted sample for 30 seconds to ensure complete dissolution of the metabolites.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C for 5-10 minutes to pellet any insoluble material.
-
-
Transfer to LC-MS Vial: Carefully transfer the supernatant to an LC-MS vial, avoiding the transfer of any particulate matter.
-
Analysis: The sample is now ready for injection into the LC-MS system.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qps.com [qps.com]
- 10. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Comparison of Statistical Methods for Analyzing Human Metabolomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guidelines for the Use of Analytical Standards in Method Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Analytical method validation is a critical process in the pharmaceutical industry, ensuring that analytical procedures are suitable for their intended purpose. A cornerstone of this process is the correct use of analytical standards, which serve as a benchmark for accuracy, precision, and reliability.[1] This document provides detailed guidelines, protocols, and application notes for the effective use of analytical standards in the validation of analytical methods, with a focus on High-Performance Liquid Chromatography (HPLC) assays.
The Critical Role of Analytical Standards:
Analytical reference standards are highly characterized and authenticated materials used to ensure accuracy in chemical and biological analyses.[2] They are indispensable for:
-
Assay and Potency Determination: Accurately quantifying the concentration of an Active Pharmaceutical Ingredient (API).
-
Impurity Profiling: Detecting and quantifying unwanted substances.[1]
-
Method Validation: Demonstrating that an analytical method is accurate, precise, linear, and specific.
-
Stability Studies: Assessing the degradation of a drug product over time.[2]
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA.[1][3]
Types of Analytical Standards
There are two primary types of analytical standards used in pharmaceutical laboratories:
-
Primary Reference Standards: These are of the highest purity and are extensively characterized. They are often obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). Primary standards are used to calibrate secondary standards.
-
Secondary Reference Standards (or Working Standards): These standards are characterized by comparison to a primary reference standard. They are used for routine quality control and method validation experiments.
The Analytical Method Validation Workflow
The process of analytical method validation is a systematic undertaking to demonstrate that an analytical procedure is fit for its intended purpose.[1][4] The general workflow involves defining the analytical procedure, determining the validation parameters to be evaluated, writing a validation protocol, executing the experimental work, and finally, documenting the results in a validation report.
Caption: A general workflow for the analytical method validation process.
Experimental Protocols and Data Presentation
This section provides detailed experimental protocols for key validation parameters for an HPLC assay method. The data presented is for a hypothetical analysis of "Drug Substance X".
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Prepare a blank solution (mobile phase or placebo).
-
Prepare a solution of the Drug Substance X reference standard.
-
Prepare a solution of known impurities.
-
Prepare a spiked sample solution containing Drug Substance X and the known impurities in the sample matrix.
-
Inject each solution into the HPLC system.
-
Analyze the chromatograms to ensure that the principal peak for Drug Substance X is well-resolved from any other peaks and that there is no interference from the blank or placebo at the retention time of the analyte.
Data Presentation:
| Sample | Retention Time of Drug Substance X (min) | Interference at Retention Time of Drug Substance X | Resolution between Drug Substance X and Closest Peak |
| Blank | Not Applicable | None Observed | Not Applicable |
| Placebo | Not Applicable | None Observed | Not Applicable |
| Drug Substance X Standard | 5.2 | Not Applicable | Not Applicable |
| Impurity Standard Mix | Not Applicable | Peaks at 3.8, 4.5, 6.1 min | Not Applicable |
| Spiked Sample | 5.2 | None Observed | 2.5 |
Acceptance Criteria: No significant interference at the retention time of the analyte peak. The resolution between the analyte peak and the closest eluting peak should be greater than 2.0.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol:
-
Prepare a stock solution of the Drug Substance X reference standard.
-
Prepare a series of at least five dilutions of the stock solution to cover the expected working range (e.g., 50%, 80%, 100%, 120%, and 150% of the target concentration).
-
Inject each dilution in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Data Presentation:
| Concentration Level (%) | Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 50% | 50 | 498, 502, 505 | 501.7 | 0.7% |
| 80% | 80 | 805, 810, 802 | 805.7 | 0.5% |
| 100% | 100 | 1002, 1008, 1010 | 1006.7 | 0.4% |
| 120% | 120 | 1205, 1212, 1208 | 1208.3 | 0.3% |
| 150% | 150 | 1508, 1515, 1510 | 1511.0 | 0.2% |
Linear Regression Analysis:
-
Correlation Coefficient (R²): 0.9995
-
Slope: 10.05
-
Y-intercept: 2.5
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.
Experimental Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with known amounts of Drug Substance X reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation:
| Concentration Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery | %RSD |
| 80% | 80 | 79.5, 80.2, 79.8 | 99.4, 100.3, 99.8 | 99.8 | 0.5% |
| 100% | 100 | 100.5, 99.8, 100.2 | 100.5, 99.8, 100.2 | 100.2 | 0.4% |
| 120% | 120 | 119.5, 120.8, 120.1 | 99.6, 100.7, 100.1 | 100.1 | 0.6% |
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of Drug Substance X at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Data Presentation:
Repeatability:
| Sample | Assay (%) |
| 1 | 99.8 |
| 2 | 100.2 |
| 3 | 99.5 |
| 4 | 100.5 |
| 5 | 99.9 |
| 6 | 100.1 |
| Mean | 100.0 |
| SD | 0.36 |
| %RSD | 0.36% |
Intermediate Precision:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Mean Assay (%) | 100.0 | 100.3 |
| %RSD | 0.36% | 0.42% |
| Overall Mean (%) | 100.15 | |
| Overall %RSD | 0.45% |
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.
Logical Relationships in Method Validation
The various parameters of method validation are interconnected. For instance, the range of the method is established based on acceptable linearity, accuracy, and precision. The following diagram illustrates these logical dependencies.
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The proper use of analytical standards is fundamental to the successful validation of analytical methods. By following established guidelines and meticulously executing experimental protocols, researchers and scientists can ensure the reliability and accuracy of their analytical data. This, in turn, is essential for maintaining the quality, safety, and efficacy of pharmaceutical products. The data and protocols presented herein provide a practical guide for implementing a robust method validation strategy in a regulated laboratory environment.
References
Unraveling Cellular Metabolism: Stable Isotope Labeling for Tracing Metabolic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling is a powerful and indispensable technique for elucidating the intricate network of metabolic pathways within biological systems.[1][2] By introducing molecules enriched with stable (non-radioactive) isotopes, researchers can trace the transformation of these labeled atoms through various biochemical reactions, providing a dynamic view of metabolic fluxes.[3][4] This approach offers unparalleled insights into cellular physiology, disease mechanisms, and the mode of action of therapeutic agents.[5][6] This document provides detailed application notes and protocols for employing stable isotope labeling to trace metabolic pathways, with a focus on applications in basic research and drug development.
Core Principles of Stable Isotope Tracing
The fundamental principle of stable isotope labeling lies in the ability to distinguish between endogenous and tracer-derived metabolites based on their mass.[7] Commonly used stable isotopes in metabolic research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H).[1] These heavy isotopes are incorporated into metabolic precursors, such as glucose or amino acids, which are then introduced to cells, tissues, or whole organisms.[1] As these labeled precursors are metabolized, the stable isotopes are integrated into downstream metabolites.[1] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the isotopically labeled molecules.[1][8] The resulting labeling patterns, or mass isotopologue distributions (MIDs), reveal the relative contributions of different pathways to the production of a given metabolite.[9]
Key Applications in Research and Drug Development
Stable isotope tracing has a broad range of applications, including:
-
Mapping and Quantifying Metabolic Fluxes: Determining the rates of reactions in metabolic pathways.[10][11]
-
Identifying Novel Metabolic Pathways: Uncovering previously unknown biochemical transformations.[12]
-
Elucidating Disease-Specific Metabolic Reprogramming: Understanding how metabolism is altered in diseases like cancer.[4][5]
-
Investigating Drug Mechanism of Action: Determining how therapeutic compounds modulate metabolic pathways.
-
Biomarker Discovery: Identifying metabolic signatures associated with disease or drug response.[13]
Experimental Design and Workflow
A successful stable isotope tracing experiment requires careful planning and execution. The general workflow involves several key stages, from selecting the appropriate tracer to analyzing the complex data generated.
Tracer Selection
The choice of isotopic tracer is critical and depends on the specific metabolic pathway being investigated.
| Tracer | Primary Pathway(s) Traced | Common Applications |
| [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Synthesis | Central carbon metabolism, cancer metabolism |
| [1,2-¹³C₂]-Glucose | Glycolysis vs. Pentose Phosphate Pathway | Dissecting glucose catabolism |
| [U-¹⁵N₂]-Glutamine | TCA Cycle Anaplerosis, Amino Acid Metabolism, Nucleotide Synthesis | Nitrogen metabolism, cancer cell proliferation |
| [¹³C₅,¹⁵N₂]-Glutamine | Combined Carbon and Nitrogen Tracing | Comprehensive analysis of glutamine metabolism |
| [U-¹³C]-Fatty Acids | Fatty Acid Oxidation | Lipid metabolism studies |
Labeling Strategies
There are several strategies for introducing the labeled substrate, each with its own advantages and disadvantages.[14]
-
Steady-State Labeling: Cells are cultured in the presence of the labeled substrate for a duration sufficient to achieve isotopic equilibrium in the metabolic network.[15] This is the most common approach for metabolic flux analysis.
-
Pulse Labeling: Cells are exposed to the labeled substrate for a short period. This method is useful for measuring rapid metabolic fluxes.[14]
-
Pulse-Chase Labeling: A pulse of labeled substrate is followed by a "chase" with an unlabeled substrate, allowing for the tracking of the labeled cohort of molecules over time.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting stable isotope tracing experiments in cultured cells. These should be optimized for specific cell types and experimental conditions.
Protocol 1: ¹³C-Glucose Labeling of Adherent Cells
Objective: To trace the metabolic fate of glucose-derived carbons through central metabolic pathways.
Materials:
-
Adherent cells of interest
-
Cell culture medium (e.g., DMEM) lacking glucose
-
[U-¹³C]-Glucose
-
Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Vacuum concentrator
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency (typically 80-90%).
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with [U-¹³C]-glucose to the desired final concentration (e.g., 10 mM) and FBS.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a time course determined by the pathways of interest (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.[16]
-
-
Metabolite Quenching and Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of ice-cold 80% methanol to each well.[1]
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
-
Vortex the tubes vigorously for 30 seconds.[1]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[1]
-
-
Sample Processing:
Protocol 2: LC-MS Analysis of Polar Metabolites
Objective: To separate and detect labeled and unlabeled metabolites using liquid chromatography-mass spectrometry.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of a solvent compatible with the LC method (e.g., 50% acetonitrile).
-
LC Separation:
-
Inject the reconstituted samples onto the HILIC column.
-
Set up an LC gradient for HILIC separation (e.g., a gradient from high to low organic content).[1]
-
-
MS Data Acquisition:
Data Analysis and Interpretation
The analysis of stable isotope tracing data is a multi-step process that requires specialized software and expertise.
Key Steps in Data Analysis:
-
Correction for Natural Isotope Abundance: The naturally occurring abundance of heavy isotopes (e.g., ~1.1% for ¹³C) must be subtracted from the measured data to determine the true level of isotopic enrichment from the tracer.[9]
-
Determination of Mass Isotopologue Distribution (MID): This involves calculating the fraction of the metabolite pool that contains 0, 1, 2, or more labeled atoms (M+0, M+1, M+2, etc.).[9]
-
Metabolic Flux Analysis (MFA): Computational models are used to estimate the fluxes through metabolic pathways that best reproduce the experimentally measured MIDs.[9][10] This often involves iterative algorithms that minimize the difference between the simulated and measured labeling patterns.[9]
Example Data Presentation
The following table illustrates how quantitative data from a ¹³C-glucose tracing experiment can be presented.
| Metabolite | Condition A (MID %) | Condition B (MID %) | Fold Change (Enrichment) |
| Lactate (M+3) | 65.2 ± 3.1 | 85.7 ± 4.5 | 1.31 |
| Citrate (M+2) | 45.8 ± 2.5 | 30.1 ± 1.9 | 0.66 |
| Ribose-5-Phosphate (M+5) | 15.3 ± 1.8 | 25.9 ± 2.2 | 1.69 |
| Serine (M+3) | 30.1 ± 2.0 | 45.6 ± 3.3 | 1.51 |
Data are representative and presented as mean ± standard deviation.
Tracing ¹³C Through Central Carbon Metabolism
A common application of stable isotope labeling is to trace the fate of ¹³C-labeled glucose through glycolysis and the TCA cycle.
When cells are provided with uniformly labeled [U-¹³C]-glucose, all six carbons are ¹³C. Glycolysis cleaves the 6-carbon glucose into two 3-carbon pyruvate molecules, which will be fully labeled (M+3).[9] Pyruvate can then enter the TCA cycle as Acetyl-CoA (M+2) after losing one ¹³C as CO₂.[9] The entry of M+2 Acetyl-CoA into the TCA cycle leads to labeled intermediates like citrate, α-ketoglutarate, and malate. The specific labeling patterns of these intermediates can reveal the activity of the TCA cycle and related pathways.[9]
Conclusion
Stable isotope labeling is a cornerstone of modern metabolic research, providing unparalleled insights into the dynamic nature of cellular metabolism.[4][17] By combining carefully designed experiments with high-resolution analytical techniques and sophisticated data analysis, researchers can quantitatively map metabolic pathways and understand how they are regulated in health and disease. The protocols and guidelines presented here offer a foundation for researchers and drug development professionals to design and execute robust and informative stable isotope tracing experiments, ultimately accelerating our understanding of complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic pathway analysis using stable isotopes in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]
- 7. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to resolve matrix effects in methyl eugenol analysis with an internal standard
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving matrix effects during the analysis of methyl eugenol (B1671780) using an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of methyl eugenol?
A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as methyl eugenol, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either signal suppression (decrease in signal) or enhancement (increase in signal), leading to inaccurate quantification, poor precision, and reduced sensitivity in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] In complex matrices such as essential oils, food products, or biological fluids, components like fats, sugars, and pigments can interfere with the analysis.[1][3]
Q2: Why is an internal standard recommended for methyl eugenol analysis?
A2: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration.[4] Its purpose is to compensate for variations in sample preparation, injection volume, and instrument response.[1][4] By calculating the ratio of the analyte signal to the internal standard signal, variability and the impact of matrix effects can be significantly minimized, leading to more accurate and precise results.[1][4]
Q3: What is the ideal internal standard for methyl eugenol analysis?
A3: The gold standard for an internal standard in mass spectrometry-based analysis is a stable isotope-labeled (SIL) version of the analyte.[1] For methyl eugenol, a suitable SIL internal standard would be methyl eugenol-d3 (B568768).[5][6] Since a SIL IS has nearly identical properties to the analyte, it co-elutes and experiences very similar matrix effects, allowing for effective compensation.[1] If a SIL IS is not available, a structural analog that is not present in the sample and has a similar retention time and ionization response can be used, though it may not compensate for matrix effects as effectively.[4]
Q4: What are common sample preparation techniques to reduce matrix effects for methyl eugenol analysis?
A4: Several sample preparation techniques can be employed to remove interfering matrix components before analysis. These include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their different solubilities in two immiscible liquids.[7]
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb either the analyte or the interfering components, allowing for their separation.[8]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines salting-out liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column; Column overload.[5][6] | Clean or replace the GC liner and trim the analytical column.[5] Dilute the sample or reduce the injection volume.[5] |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation; Variable matrix effects between samples.[1] | Automate liquid handling steps if possible and ensure thorough mixing.[1] Ensure the internal standard is added early in the sample preparation process to all samples and standards at the same concentration.[1] |
| Inaccurate Results (Poor Accuracy) | Matrix effects not fully compensated by the internal standard; Incorrect calibration curve.[1] | Improve sample cleanup to reduce the matrix load.[1] Prepare calibration standards in a matrix that matches the samples (matrix-matched calibration).[1] |
| Low Analyte Signal (Poor Sensitivity) | Signal suppression due to matrix components; Inefficient extraction.[5] | Optimize the sample preparation method for better cleanup.[10] Review and optimize the extraction protocol to ensure maximum recovery of methyl eugenol.[5] |
| Ghost Peaks or High Background | Contamination in the GC system (inlet, column, carrier gas).[10][11] | Perform a bake-out of the GC column.[11] Check for and eliminate leaks in the system.[5] Run blank samples to identify the source of contamination.[11] |
Quantitative Data Summary
The following table summarizes the performance of a validated Stable Isotope Dilution Assay-Gas Chromatography/Triple Quadrupole Mass Spectrometry (SIDA-GC/MS/MS) method for the determination of methyl eugenol in various food samples using methyl eugenol-d3 as an internal standard and QuEChERS for sample preparation.[5]
| Parameter | Value | Reference |
| Linearity Range | 4 - 500 µg/L | [5] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Method Detection Limit (MDL) - Solid Samples | 50 µg/kg | [5][6] |
| Method Detection Limit (MDL) - Semi-solid Samples | 50 µg/kg | [5][6] |
| Method Detection Limit (MDL) - Liquid Samples | 1 µg/kg | [5][6] |
| Recovery Rate | 94.29 - 100.27% | [5] |
| Intra-day Precision (%RSD) | < 9% | [5] |
| Inter-day Precision (%RSD) | < 9% | [5] |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Methyl Eugenol in Food Matrices
This protocol is adapted from the QuEChERS method used for pesticide residue analysis and is suitable for various food matrices.[9]
-
Sample Homogenization: Homogenize 10-15 g of the sample. For samples with low water content, add an appropriate amount of water before homogenization.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and the internal standard solution (e.g., methyl eugenol-d3).
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing MgSO₄ and a sorbent (e.g., PSA - primary secondary amine). The choice of sorbent may vary depending on the matrix.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Analysis: The supernatant is ready for GC-MS or LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Methyl Eugenol in Essential Oils
This protocol is a general guideline for the extraction of methyl eugenol from an essential oil matrix.
-
Sample Preparation: Accurately weigh a known amount of the essential oil sample into a vial.
-
Dilution and Internal Standard Spiking: Dilute the oil with a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).[12] Add a known concentration of the internal standard.
-
Extraction:
-
Transfer the diluted sample to a separatory funnel.
-
Add an equal volume of an immiscible extraction solvent (e.g., acetonitrile).
-
Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate.
-
-
Collection: Collect the extract layer (the layer containing the analyte and internal standard).
-
Drying and Concentration: Dry the extract over anhydrous sodium sulfate. If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Analysis: The extract is ready for chromatographic analysis.
Visualizations
Caption: A flowchart illustrating the troubleshooting steps for common issues encountered during methyl eugenol analysis.
Caption: Diagram showing how an internal standard corrects for matrix effects, leading to more accurate analytical results.
References
- 1. lakeland.edu [lakeland.edu]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. QuEChERS: Home [quechers.eu]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS for Methyl Eugenol and Isotopologue Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the GC-MS separation of methyl eugenol (B1671780) and its isotopologues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating methyl eugenol and its isotopologue using GC-MS?
The primary challenge lies in the fact that isotopologues have very similar chemical properties and, therefore, nearly identical retention times in gas chromatography.[1] This often leads to co-elution, where the compounds do not separate on the GC column, resulting in overlapping chromatographic peaks.[2] Effective separation relies on optimizing GC parameters to exploit the subtle differences in their physicochemical properties or using mass spectrometry to distinguish them based on their mass-to-charge (m/z) ratio.
Q2: How can I confirm if I have a co-elution problem with my methyl eugenol and its isotopologue?
Detecting co-elution can be achieved by:
-
Peak Shape Inspection: Look for asymmetrical peaks, such as those with "shoulders" or visible merged peaks, which are strong indicators of co-elution.[2][3]
-
Mass Spectrometry Analysis: In a GC-MS system, you can assess peak purity by examining the mass spectra at different points across the chromatographic peak (upslope, apex, and downslope).[2][3] If the mass spectra change, it indicates the presence of more than one compound.[2][3] For methyl eugenol and its isotopologue, you would expect to see different dominant ions corresponding to their respective masses.
Q3: What type of GC column is recommended for the separation of methyl eugenol?
Non-polar or mid-polar columns are generally suitable for the analysis of essential oil components like methyl eugenol. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms). The choice of column dimensions (length, internal diameter, and film thickness) will also impact the separation efficiency.
Q4: What are the critical MS (B15284909) parameters to consider for analyzing methyl eugenol and its isotopologue?
The key MS parameters include:
-
Ionization Mode: While Electron Ionization (EI) is common, a softer ionization technique like Chemical Ionization (CI) can be advantageous.[4] CI produces less fragmentation and a more prominent protonated molecular ion peak, which is beneficial for differentiating and quantifying isotopologues.[4]
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM) is highly recommended over full scan mode. SIM mode increases sensitivity and selectivity by monitoring only the specific m/z ions of interest for methyl eugenol and its isotopologue.
-
Dwell Time: In SIM mode, the dwell time (the time spent monitoring each ion) should be optimized. A shorter dwell time allows for more data points across the eluting peak, which can help in accurately defining the peak shape and detecting any slight chromatographic separation.[5]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor or no separation of methyl eugenol and its isotopologue (co-elution) | Inappropriate GC oven temperature program. | Optimize the temperature ramp. A slower ramp rate can improve separation. You can also introduce a short isothermal hold at a temperature just below the elution temperature of the analytes.[6] |
| Carrier gas flow rate is not optimal. | Adjust the carrier gas (typically helium) flow rate. While counterintuitive, sometimes increasing the linear velocity can lead to sharper, better-resolved peaks.[6] | |
| Inadequate GC column. | Ensure you are using a column with appropriate selectivity for your compounds. If optimization of other parameters fails, consider a column with a different stationary phase or dimensions (e.g., a longer column for higher resolution).[1][7] | |
| Poor peak shape (tailing or fronting) | Active sites in the GC inlet or column. | Use a deactivated inlet liner and perform column conditioning. If tailing persists, you may need to trim the front end of the column.[8] |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Inappropriate injection temperature. | Optimize the inlet temperature to ensure complete and rapid vaporization of the sample without thermal degradation. | |
| Low sensitivity or poor signal-to-noise ratio | MS source is dirty. | Clean the MS ion source according to the manufacturer's instructions. |
| Not using the optimal ionization and detection mode. | Switch to Chemical Ionization (CI) if available and use Selected Ion Monitoring (SIM) mode instead of full scan. | |
| Leaks in the system. | Perform a leak check on the GC-MS system, particularly around the inlet and column connections.[7] |
Experimental Protocols
Detailed Methodology for GC-MS Analysis of Methyl Eugenol and its Isotopologue (e.g., Methyl Eugenol-d3)
This protocol outlines a general procedure that should be optimized for your specific instrumentation and application.
1. Sample Preparation:
-
Prepare a stock solution of methyl eugenol and the isotopologue internal standard (e.g., methyl eugenol-d3) in a suitable solvent like hexane (B92381) or ethyl acetate.[9]
-
Create a series of calibration standards by diluting the stock solutions to cover the desired concentration range.
-
For unknown samples, perform a suitable extraction (e.g., liquid-liquid extraction, solid-phase microextraction) and dilute the extract in the same solvent used for the calibration standards.
-
Spike all calibration standards and samples with a known concentration of the internal standard.
2. GC-MS Instrumentation and Parameters:
The following table provides a starting point for GC-MS parameters. These should be optimized for your specific instrument and column.
| Parameter | Value | Notes |
| GC System | Agilent 7890B or equivalent | |
| Mass Spectrometer | Agilent 5977B or equivalent | |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column is a good starting point. |
| Carrier Gas | Helium | Set to a constant flow rate. |
| Flow Rate | 1.0 - 2.0 mL/min | Optimize for best resolution.[6] |
| Inlet Temperature | 250 °C | |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless or Split (e.g., 50:1) | Splitless is for trace analysis, while a split injection is for more concentrated samples.[10] |
| Oven Temperature Program | Initial: 70 °C, hold for 2 minRamp 1: 5 °C/min to 150 °CRamp 2: 20 °C/min to 250 °C, hold for 2 min | This is an example program; a slower ramp rate during the elution window of the analytes can improve separation.[6][10] |
| MS Transfer Line Temp | 280 °C | |
| Ion Source Temperature | 230 °C | |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | CI may provide better results for isotopologues.[4] |
| Electron Energy (EI) | 70 eV | |
| MS Mode | Selected Ion Monitoring (SIM) | |
| SIM Ions (Example) | Methyl Eugenol: m/z 178, 163, 147Methyl Eugenol-d3: m/z 181, 166, 150 | Select a quantifier and one or two qualifier ions for each compound. The molecular ion is often the best quantifier. |
| Dwell Time | 10-50 ms per ion | Shorter dwell times can provide more data points across the peak.[5] |
3. Data Analysis:
-
Identify the peaks for methyl eugenol and its isotopologue based on their retention times and characteristic ions.
-
Integrate the peak areas for the quantifier ion of both the analyte and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of methyl eugenol in unknown samples using the calibration curve.
Visualizations
Caption: Experimental workflow for GC-MS analysis of methyl eugenol.
Caption: Troubleshooting logic for co-elution issues in GC.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 7. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
Troubleshooting poor signal intensity for Methyl Eugenol-13C,d3 in mass spectrometry
Welcome to the technical support center for the analysis of Methyl Eugenol-13C,d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound as an internal standard in mass spectrometry.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.
Issue 1: Poor or No Signal Intensity for this compound
A weak or absent signal for your internal standard can compromise the accuracy and reliability of your quantitative analysis. Follow these steps to identify and resolve the issue.
Question: I am not seeing any signal, or the signal for this compound is very low. What should I check first?
Answer: When faced with a low or absent signal for your internal standard, a methodical approach is essential. Start with the most common and easily verifiable potential causes:
-
Internal Standard Spiking:
-
Verification: Double-check your sample preparation records to confirm that the this compound internal standard was added to the samples .[1] Simple human error, such as forgetting a spiking step, is a frequent cause of this issue.[2]
-
Solution Integrity: Ensure the internal standard stock and working solutions have not expired and were prepared correctly.[1] Consider preparing a fresh solution to rule out degradation.[2]
-
-
LC-MS System Performance:
-
System Suitability Test (SST): Inject a standalone solution of this compound at a known concentration to verify the mass spectrometer's ability to detect the compound. This will help determine if the issue lies with the instrument or the sample.[1][3]
-
Instrument Contamination: A gradual decrease in signal over a batch of samples may indicate contamination of the ion source.[2] Cleaning the ion source can help restore sensitivity.
-
-
Mass Spectrometer Method:
-
MRM Transitions: Verify that the correct precursor and product ion mass-to-charge ratios (m/z) for this compound are specified in your acquisition method.[1]
-
Ionization Polarity: Confirm that the instrument is operating in the correct polarity mode for the ionization of Methyl Eugenol. Positive ion mode is typically used for this compound.[3]
-
Issue 2: High Variability in this compound Signal
Inconsistent signal intensity for the internal standard across a batch of samples can lead to poor precision and inaccurate quantification.
Question: The signal for this compound is highly variable between my samples. What could be the cause?
Answer: High variability in the internal standard signal suggests that individual samples are being affected differently. The most probable causes include:
-
Inconsistent Sample Preparation:
-
Pipetting Errors: Inconsistent volumes of the internal standard solution added to each sample will directly result in signal variability.[2]
-
Extraction Inconsistency: Variations in the efficiency of the sample extraction process between samples can lead to differing amounts of the internal standard reaching the instrument.[2]
-
-
Differential Matrix Effects:
-
Ion Suppression/Enhancement: The composition of the biological matrix can vary between samples, causing different levels of ion suppression or enhancement for the internal standard.[2][4][5]
-
Chromatographic Co-elution: Even with a stable isotope-labeled internal standard, slight differences in retention time compared to the analyte can expose them to different matrix effects.[6]
-
-
Autosampler and Injection Issues:
-
Injection Volume Precision: Malfunctions in the autosampler can lead to inconsistent injection volumes, which will directly impact the observed signal intensity.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a stable isotope-labeled version of Methyl Eugenol, where one carbon atom has been replaced by its heavier isotope, Carbon-13, and three hydrogen atoms have been replaced by deuterium (B1214612).[7][] It is used as an internal standard in mass spectrometry for the accurate quantification of Methyl Eugenol in various samples.[7] Because it is chemically almost identical to the analyte, it behaves similarly during sample preparation and analysis, allowing it to compensate for variations in extraction recovery, matrix effects, and instrument response.[9][10]
Q2: Can the deuterium labels on this compound exchange with hydrogen from the solvent?
A2: Isotopic exchange, or back-exchange, where deuterium atoms are replaced by protons, can occur, particularly if the labels are on heteroatoms (like -OH or -NH) or adjacent to carbonyl groups.[4] The stability of the deuterium labels on this compound depends on their specific location on the molecule. It's crucial to source high-purity standards with labels in stable positions.[9]
Q3: My this compound seems to elute slightly earlier than the unlabeled Methyl Eugenol. Is this normal and how can I address it?
A3: Yes, it is a known phenomenon that deuterated compounds can have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[6] This can lead to differential matrix effects.[6] To address this, you can try adjusting the chromatographic method (e.g., mobile phase composition, gradient, or temperature) to improve co-elution or use a column with lower resolution to ensure both compounds elute as a single peak.[4][6]
Q4: How can I check the purity of my this compound internal standard?
A4: The presence of unlabeled Methyl Eugenol in your internal standard can lead to inaccurate quantification.[5] Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[6] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results. You can also assess the contribution of the internal standard to the analyte signal by analyzing a blank sample spiked only with the internal standard and monitoring the analyte's mass transition.[4]
Quantitative Data
The following table summarizes typical parameters for the analysis of Eugenol (a closely related compound) using mass spectrometry, which can serve as a starting point for method development for Methyl Eugenol.
| Parameter | GC-MS Method (Fish Tissue)[11] | UPLC-MS/MS Method (Plasma)[5] |
| Internal Standard | Eugenol-d3 | Eugenol-d3 |
| Linearity Range | 5–1000 µg/L | Not Specified |
| Correlation Coefficient (r²) | 0.9996 | Not Specified |
| Limit of Detection (LOD) | 5.0 µg/kg | Not Specified |
| Limit of Quantification (LOQ) | 10.0 µg/kg | Not Specified |
| Recovery | 85-110% | Not Specified |
Experimental Protocols
Protocol 1: Quantification of Eugenol in Human Plasma using UPLC-MS/MS with Eugenol-d3 Internal Standard[5]
This protocol provides a typical procedure for analyzing a related compound and can be adapted for Methyl Eugenol.
-
Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Methyl Eugenol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Methyl Eugenol stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, calibration standard, or quality control sample, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Monitor the appropriate MRM transitions for both Methyl Eugenol and this compound.
-
Diagrams
Troubleshooting Workflow for Poor Internal Standard Signal
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. nebiolab.com [nebiolab.com]
- 11. benchchem.com [benchchem.com]
Stability of Methyl Eugenol-13C,d3 in various solvents and storage conditions
This technical support center provides guidance on the stability of Methyl Eugenol-13C,d3 in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
For long-term stability, the neat (solid or oil) this compound should be stored at 4°C, protected from light, and under an inert atmosphere such as nitrogen.
Q2: What are the recommended storage conditions for this compound in solution?
When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] The solution should be protected from light and stored under a nitrogen atmosphere to minimize degradation.[1][2]
Q3: Which solvents are suitable for dissolving this compound?
This compound is sparingly soluble in methanol (B129727) and slightly soluble in chloroform. The choice of solvent will depend on the specific experimental requirements.
Q4: What are the potential degradation pathways for this compound?
-
Oxidation: Methyl eugenol (B1671780) can undergo autoxidation, especially when exposed to air, which may lead to the formation of hydroperoxides.[2][3] It is incompatible with strong oxidizing agents.[4][5]
-
Peroxidative Metabolism: In biological systems, it can be metabolized to form free radicals.[2][3]
-
Light and Heat: Although generally stable, prolonged exposure to light and heat should be avoided to prevent potential degradation.[6]
Q5: How can I check the stability of my this compound solution?
The stability of your solution can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[6][7][8][9] A decrease in the peak area of this compound and the appearance of new peaks over time may indicate degradation. Isotope-labeled methyl eugenol is often used as an internal standard for accurate quantification in such analyses.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results | Degradation of the stock or working solution. | Prepare fresh solutions from the neat material. Ensure proper storage conditions (see FAQs). Verify the stability of the solution over the time course of your experiment. |
| Appearance of unknown peaks in chromatogram | The compound may be degrading in the chosen solvent or under the current storage conditions. | Analyze the sample for potential degradation products. Consider changing the solvent or storage conditions. A general stability testing protocol is provided below. |
| Precipitation of the compound in solution | The concentration of the solution may be too high for the chosen solvent, especially at lower temperatures. | Gently warm the solution to redissolve the compound. If precipitation persists, consider using a lower concentration or a different solvent system. |
Stability Data Summary
Specific quantitative stability data for this compound in various solvents is not extensively published. The following table provides a summary of recommended storage conditions based on manufacturer datasheets. Users are encouraged to perform their own stability studies for their specific experimental conditions.
| Form | Solvent | Storage Temperature | Duration | Additional Precautions |
| Neat | N/A | 4°C | Long-term | Protect from light, store under nitrogen[1][2][4] |
| In Solution | Various | -20°C | 1 month | Protect from light, store under nitrogen[1][2] |
| In Solution | Various | -80°C | 6 months | Protect from light, store under nitrogen[1][2] |
Experimental Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent under defined storage conditions.
1. Preparation of Stock and Working Solutions: a. Prepare a stock solution of this compound in the desired solvent (e.g., methanol, acetonitrile) at a known concentration. b. From the stock solution, prepare multiple aliquots of working solutions in amber vials to protect from light.
2. Storage Conditions: a. Store the aliquots under the desired storage conditions (e.g., room temperature, 4°C, -20°C, -80°C). b. Include a control sample stored at -80°C, which is considered the most stable condition.
3. Time Points for Analysis: a. Define the time points for analysis based on the expected duration of your experiments (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks; 1, 3, 6 months).
4. Analytical Method: a. Use a validated stability-indicating analytical method, such as HPLC-UV or GC-MS, to determine the concentration of this compound. b. The method should be able to separate the parent compound from any potential degradation products.
5. Data Analysis: a. At each time point, analyze an aliquot from each storage condition. b. Calculate the percentage of the initial concentration of this compound remaining. c. A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.
6. Visualization of the Workflow:
Caption: Experimental workflow for assessing the stability of this compound.
Logical Relationship of Stability Factors
The stability of this compound is influenced by several interconnected factors. Understanding these relationships is crucial for maintaining the integrity of the compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Use of Biomonitoring Data to Evaluate Methyl Eugenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free Radical Metabolism of Methyleugenol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Determination of methyl eugenol - analysis - Analytice [analytice.com]
- 7. Methyl eugenol - Analysis - Analytice [analytice.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Common issues in mass spectrometry and how to address them
Welcome to the Mass Spectrometry Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during mass spectrometry experiments.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter with your mass spectrometer.
Issue 1: Poor or No Signal Intensity
Q1: My mass spectrometer is showing weak or no peaks. What are the possible causes and how can I fix this?
A1: Poor signal intensity is a frequent issue in mass spectrometry, which can prevent the identification and quantification of target compounds.[1] Several factors can contribute to this problem, from sample concentration to instrument settings.
Possible Causes and Solutions:
-
Sample Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, the signal may be too weak to detect. Conversely, a highly concentrated sample can cause ion suppression.[1]
-
Protocol: Prepare a dilution series of your sample to find the optimal concentration range. If the sample is too dilute, consider concentrating it using methods like lyophilization followed by reconstitution in a smaller volume.
-
-
Ionization Efficiency: The chosen ionization technique significantly impacts signal intensity.
-
Protocol: Experiment with different ionization methods such as Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), or Atmospheric Pressure Chemical Ionization (APCI) to determine the best fit for your analytes.[1]
-
-
Instrument Tuning and Calibration: Regular tuning and calibration are crucial for optimal performance.
-
System Contamination: Contaminants can interfere with the ionization of your target analytes.
-
Protocol: Clean the ion source and ion optics. If necessary, replace the capillary and desolvation line.[2]
-
-
Leaks: Gas leaks in the system can lead to a loss of sensitivity.
-
Protocol: Use a leak detector to check for leaks in the gas supply, gas filter, shutoff valves, and column connectors.[3]
-
A logical approach to troubleshooting signal loss is to first isolate the problem to either the liquid chromatography (LC) system, the mass spectrometer (MS), or the sample itself.
Issue 2: Poor Mass Accuracy and Resolution
Q2: I am experiencing problems with mass accuracy and resolution. What should I check?
A2: Accurate mass determination is critical for precise compound identification.[1] Issues with mass accuracy or resolution can often be traced back to calibration or instrument maintenance.
Possible Causes and Solutions:
-
Mass Calibration: Incorrect calibration is a common cause of mass errors.
-
Instrument Maintenance: The overall condition of the mass spectrometer affects its performance.
-
Protocol: Adhere to the manufacturer's maintenance schedule. Contaminants or instrument drift can negatively impact mass accuracy and resolution.[1]
-
-
Ion Source Problems: Contamination or incorrect settings in the ion source can lead to poor performance.
-
Protocol: Regularly clean the ion source to remove salt and sample residue buildup that can clog the inlet or capillary and disrupt ion flow.[4]
-
Issue 3: Peak Shape Problems (Tailing, Fronting, Splitting)
Q3: My chromatogram shows tailing, fronting, or split peaks. How can I improve the peak shape?
A3: Poor peak shape can complicate data analysis and reduce the accuracy of quantification.
Possible Causes and Solutions:
-
Column Issues: The analytical column is a frequent source of peak shape problems.
-
Active Sites: Active sites in the injection port liner or column can cause peak tailing.
-
Protocol: Deactivate or replace the injection port liner. Trimming a small section from the front of the column can also help.[6]
-
-
Incompatible Solvents: Mismatch between the sample solvent and the mobile phase can cause peak splitting.
-
Protocol: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[5]
-
Frequently Asked Questions (FAQs)
Q4: What are the most common sources of contamination in mass spectrometry and how can I avoid them?
A4: Contamination is a significant issue in mass spectrometry due to the high sensitivity of the instruments.[7] Common contaminants include keratins, plasticizers, and polymers.
Common Contaminants and Their Sources:
| Contaminant | Common Sources |
| Keratins | Human skin, hair, dust.[8] |
| Plasticizers (e.g., Phthalates) | Plastic labware (tubes, pipette tips), parafilm.[8][9] |
| Polymers (e.g., PEG, PPG) | Detergents, hand creams, some solvents.[8][10][11] |
| Solvent/Mobile Phase Impurities | Low-quality solvents, contaminated reagents, microbial growth in aqueous mobile phases.[9][12] |
Prevention Strategies:
-
Clean Work Environment: Work in a clean area, wipe down surfaces with ethanol (B145695) before starting, and keep samples covered.[8]
-
Personal Protective Equipment: Always wear powder-free nitrile gloves and a clean lab coat.[8]
-
High-Purity Reagents: Use high-quality, LC-MS grade solvents and reagents.[9][13] Prepare fresh aqueous mobile phases weekly and add a small percentage of organic solvent to inhibit microbial growth.[9][12]
-
Proper Labware: Use glass or specialized plastic containers to minimize leaching of plasticizers.[13] Avoid washing labware with detergents.[9]
Q5: How can I mitigate matrix effects in my analysis?
A5: Matrix effects, such as ion suppression or enhancement, can severely impact the accuracy of quantification.[13]
Strategies to Reduce Matrix Effects:
-
Sample Preparation: Employ effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[13]
-
Chromatographic Separation: Optimize the LC method to separate the analyte from co-eluting matrix components.
-
Internal Standards: Use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects.[13]
Q6: My baseline is noisy or drifting. What should I do?
A6: A noisy or drifting baseline can obscure peaks from low-abundance compounds.[1]
Troubleshooting a Noisy or Drifting Baseline:
-
Check for Leaks: Air leaks in the system are a common cause of baseline instability.[6]
-
Mobile Phase Issues: Ensure the mobile phase is properly degassed and free of contaminants. Bacterial growth in aqueous mobile phases can also cause baseline issues.[5]
-
Detector Contamination: A contaminated detector can lead to baseline drift.[6]
-
Protocol: Perform regular detector maintenance and cleaning as per the manufacturer's guidelines.
-
-
Column Bleed: Column bleed, especially at high temperatures, can cause the baseline to drift.[14]
-
Protocol: Ensure you are operating within the column's recommended temperature range. Conditioning a new column properly is also important.[6]
-
Experimental Protocols
Protocol 1: General System Purge for LC-MS
This protocol is useful for addressing issues like high backpressure or suspected contamination in the LC system.
-
Remove the Column: Disconnect the analytical column and replace it with a union.
-
Prepare Fresh Mobile Phase: Use LC-MS grade solvents to prepare fresh mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Purge the Pumps: Sequentially purge each pump line with the corresponding fresh mobile phase for at least 5-10 minutes to remove any air bubbles and old solvent.
-
System Flush: Run a high-flow gradient (e.g., 1-2 mL/min, depending on system limits) from 100% A to 100% B over 15-20 minutes, followed by a hold at 100% B for another 15-20 minutes. Direct the flow to waste.
-
Re-equilibrate: Return to the initial mobile phase composition and allow the system to equilibrate until the baseline is stable.
-
Reconnect Column: Re-install the analytical column and equilibrate it with the initial mobile phase conditions before running samples.
Protocol 2: Ion Source Cleaning (General Steps for ESI)
Regular ion source cleaning is vital for maintaining sensitivity. Always refer to your specific instrument manual for detailed instructions.
-
Vent the Instrument: Follow the manufacturer's procedure to bring the instrument to atmospheric pressure.
-
Remove the Ion Source: Carefully detach the ion source from the mass spectrometer.
-
Disassemble Components: Disassemble the ion source components that are accessible for cleaning, such as the spray shield, capillary, and skimmer.
-
Clean the Components:
-
Sonciate the metal parts in a sequence of high-purity solvents, for example, 50:50 methanol:water, followed by methanol, and then acetonitrile.
-
Wipe down other surfaces with lint-free cloths dampened with appropriate solvents.
-
Avoid scratching any of the surfaces.
-
-
Dry and Reassemble: Ensure all components are completely dry before reassembling the ion source.
-
Reinstall and Pump Down: Reinstall the ion source and follow the manufacturer's procedure to pump the system back down to operating vacuum.
-
Calibrate and Tune: After the system has stabilized, perform a calibration and tune to ensure it is performing optimally.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. zefsci.com [zefsci.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. aimanalytical.com [aimanalytical.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. ucd.ie [ucd.ie]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. blog.organomation.com [blog.organomation.com]
- 14. agilent.com [agilent.com]
Liquid Chromatography-Mass Spectrometry (LC-MS) Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Liquid Chromatography-Mass Spectrometry (LC-MS) experiments. The guides are presented in a question-and-answer format to directly address specific problems.
Chromatographic Issues: No Peaks or Unexpected Peaks
This section addresses common problems related to the absence of analyte peaks or the appearance of unexpected peaks in the chromatogram.
FAQs
Q1: What are the primary reasons for seeing no peaks in my chromatogram?
There are several potential causes for a complete lack of signal. These can be broadly categorized into issues with the sample, the LC system, or the mass spectrometer. Common culprits include sample degradation, incorrect injection volume, no mobile phase flow, or a disconnected LC outlet to the ion source. It is also important to ensure that the mass spectrometer settings, such as the ionization source parameters and acquisition mode, are appropriate for the compounds of interest.
Q2: I see extra or "ghost" peaks in my chromatogram. What could be the cause?
Ghost peaks can arise from contamination in the mobile phase, a contaminated guard or analytical column, or from carryover from a previous injection.[1] It is recommended to use fresh, filtered mobile phases and to have a robust column flushing procedure in place.[1]
Troubleshooting Guide: No Peaks
| Potential Cause | Troubleshooting Steps |
| Sample Issues | - Prepare a fresh sample to rule out degradation. - Verify the correct injection volume is set in the sequence. - Ensure the sample vial is in the correct position in the autosampler. |
| LC System Malfunction | - Check for mobile phase flow and ensure the purge valve is closed. - Purge the system to remove any air bubbles in the pump. - Verify that the LC outlet tubing is securely connected to the MS ion source. |
| Mass Spectrometer Settings | - Confirm the ion source is at the correct distance from the orifice (e.g., 2-3 mm). - Check that the MS method uses the appropriate settings (ion source, acquisition mode, polarity) for your analyte. - Perform and check the MS tune. |
Experimental Protocol: Systematic Check for No Peaks
-
Verify Sample Integrity: Prepare a fresh, known concentration of your standard.
-
Inspect LC System:
-
Check mobile phase solvent levels.
-
Ensure all tubing connections are secure.
-
Purge the LC pumps to remove any air.
-
-
Confirm MS Communication:
-
Check the communication cables between the LC, MS, and computer.
-
Restart the instrument control software.
-
-
Run a System Suitability Test: Inject a well-characterized standard to verify system performance.
Troubleshooting Workflow: No Peaks
Caption: Troubleshooting workflow for the absence of peaks.
Peak Shape Problems
This section provides guidance on identifying and resolving common peak shape issues such as tailing, fronting, splitting, and broadening.
FAQs
Q1: What causes peak tailing in my chromatogram?
Peak tailing, where the peak asymmetry is greater than 1, is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of basic compounds with acidic silanol (B1196071) groups on the silica (B1680970) surface.[2] Other causes can include column contamination, column overload, or excessive extra-column volume.[2]
Q2: My peaks are split or have shoulders. What should I do?
Split peaks can be caused by a partially blocked inlet frit, a void in the column packing, or injecting the sample in a solvent that is much stronger than the mobile phase.[3] It is recommended to filter all samples and mobile phases and to dissolve the sample in the initial mobile phase whenever possible.
Troubleshooting Guide: Poor Peak Shape
| Peak Shape Issue | Potential Cause | Suggested Solution |
| Tailing | - Secondary interactions with silanols - Column contamination - Column overload | - Use a mobile phase with a lower pH or add a competing base. - Flush the column with a strong solvent. - Reduce the injection volume or sample concentration. |
| Fronting | - Column overload - Poor sample solubility | - Dilute the sample. - Ensure the sample is fully dissolved in the injection solvent. |
| Splitting | - Partially blocked column frit - Column void - Strong sample solvent | - Reverse flush the column (if recommended by the manufacturer). - Replace the column. - Dissolve the sample in the initial mobile phase.[1] |
| Broadening | - Extra-column volume - Late elution from a previous injection - Column degradation | - Use shorter, narrower ID tubing. - Extend the run time or add a gradient flush step. - Replace the column. |
Troubleshooting Workflow: Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Sensitivity and Signal Intensity Issues
This section focuses on troubleshooting problems related to low sensitivity, weak signal intensity, and high background noise.
FAQs
Q1: My analyte signal is very weak or has decreased over time. What could be the cause?
A weak or decreasing signal can be due to a variety of factors, including inefficient ionization, ion suppression, or contamination in the ion source or interface.[4] It is also important to check for sample degradation, incorrect sample concentration, and appropriate MS settings. A dirty ion source is a common cause of reduced sensitivity.[5]
Q2: The baseline in my chromatogram is very noisy. How can I fix this?
A noisy baseline can be caused by contaminated solvents, unfiltered samples, detector issues, or electronic interference.[5] High baseline noise can lower the system's sensitivity. Using high-purity solvents and filtering all samples and mobile phases is crucial.[1]
Troubleshooting Guide: Sensitivity and Noise
| Issue | Potential Cause | Suggested Solution |
| Low Sensitivity | - Dirty ion source - Ion suppression - Inefficient ionization | - Clean the ion source.[5] - Improve sample cleanup or modify chromatography to separate analyte from interfering matrix components. - Optimize ion source parameters (e.g., gas flows, temperatures, voltages). |
| High Background Noise | - Contaminated mobile phase or solvents - System contamination - Electronic noise | - Use fresh, high-purity, LC-MS grade solvents.[1][6] - Flush the entire LC-MS system. - Check for proper grounding and potential sources of electronic interference. |
Experimental Protocol: Ion Source Cleaning (General Procedure)
Note: Always refer to the manufacturer's specific instructions for your instrument model.
-
Vent the Mass Spectrometer: Follow the manufacturer's procedure to bring the instrument to atmospheric pressure.
-
Remove the Ion Source: Carefully detach the ion source housing.
-
Disassemble Ion Source Components: Remove the capillary, skimmer, and other accessible components. Take note of the order and orientation of each part.
-
Clean the Components:
-
Sonciate the metal parts in a sequence of solvents such as 50:50 methanol/water, followed by methanol, and then isopropanol.
-
Wipe down other surfaces with lint-free cloths dampened with appropriate solvents.
-
-
Dry and Reassemble: Ensure all parts are completely dry before reassembling the ion source.
-
Pump Down and Calibrate: Reinstall the ion source, pump down the system, and perform a mass calibration.
Troubleshooting Workflow: Low Sensitivity
Caption: Troubleshooting workflow for low sensitivity.
Mass Accuracy and Resolution Issues
This section addresses problems related to poor mass accuracy and resolution in the mass spectrometer.
FAQs
Q1: My measured masses are not accurate. What should I do?
Poor mass accuracy is often a result of an outdated or failed mass calibration.[7] Regular calibration of the mass spectrometer is essential.[7] Instrument drift and contamination can also affect mass accuracy.[7]
Q2: How can I improve the resolution of my mass spectrometer?
The achievable resolution depends on the type of mass analyzer. High-resolution instruments like Orbitrap and FT-ICR-MS offer significantly higher resolution than quadrupole or ion trap instruments.[8] Ensure that your instrument is properly tuned and calibrated according to the manufacturer's recommendations to achieve the best possible resolution.
Troubleshooting Guide: Mass Accuracy and Resolution
| Issue | Potential Cause | Suggested Solution |
| Poor Mass Accuracy | - Outdated mass calibration - Instrument drift - Contamination | - Perform a fresh mass calibration using the appropriate standards.[7] - Allow the instrument to stabilize after any changes in temperature or pressure. - Clean the ion optics and other components as recommended by the manufacturer. |
| Poor Resolution | - Incorrect tune parameters - High pressure in the mass analyzer | - Retune the instrument. - Check the vacuum system and ensure it is operating within specifications. |
Quantitative Data: Mass Analyzer Performance
| Mass Analyzer Type | Typical Mass Resolution (FWHM) | Typical Mass Accuracy |
| Quadrupole | Unit mass resolution (~0.7 Da) | +/- 0.1 to 0.2 Da |
| Ion Trap | 2,000 - 4,000 | < 5 ppm (with internal calibration) |
| Time-of-Flight (TOF) | 10,000 - 60,000+ | < 5 ppm |
| Orbitrap | 60,000 - 500,000+ | < 3 ppm |
| FT-ICR-MS | > 1,000,000 | < 1 ppm |
System-Related Issues: Pressure Problems and Leaks
This section covers common hardware-related issues such as pressure fluctuations and leaks within the LC system.
FAQs
Q1: The pressure in my LC system is fluctuating. What is the likely cause?
Pressure fluctuations are often caused by air bubbles in the pump, faulty check valves, or worn pump seals.[9] Thoroughly purging the system is the first step to resolve this issue.
Q2: My LC system pressure is too high. What should I do?
High backpressure is typically caused by a blockage in the system, most commonly at the column inlet frit or within the column itself. Other potential locations for blockages include tubing, fittings, and in-line filters.
Troubleshooting Guide: Pressure and Leaks
| Issue | Potential Cause | Suggested Solution |
| Fluctuating Pressure | - Air bubbles in the pump - Faulty check valves - Worn pump seals | - Purge the pumps with a degassed solvent like isopropanol.[10] - Clean or replace the check valves. - Replace the pump seals. |
| High Pressure | - Blocked column frit - Contaminated column - Blocked tubing or filter | - Back-flush the column (if permissible). - Wash the column with a series of strong solvents. - Systematically disconnect components to isolate the blockage. |
| Low Pressure | - Leak in the system - Pump malfunction | - Visually inspect all fittings for signs of leakage.[11] - Check the pump for proper operation. |
Quantitative Data: Typical HPLC/UHPLC Operating Pressures
| Column Particle Size | Typical Pressure Range (psi) | Typical Pressure Range (bar) |
| 5 µm | 1000 - 3000 | 69 - 207 |
| 3 µm | 2000 - 5000 | 138 - 345 |
| Sub-2 µm | 5000 - 15000+ | 345 - 1034+ |
Experimental Protocol: Leak Detection
-
Visual Inspection: Carefully inspect all tubing and fittings from the solvent reservoirs to the mass spectrometer for any visible signs of liquid.
-
Systematic Isolation: If no leak is visible, start from the detector and work your way back to the pump, slightly tightening each fitting. Be careful not to overtighten.
-
Pressure Test: If a leak is suspected but not found, you can perform a pressure test by capping the end of a piece of tubing and monitoring the pressure. A drop in pressure indicates a leak upstream of the cap.
Contamination and Carryover
This section provides guidance on identifying and mitigating issues related to system contamination and sample carryover.
FAQs
Q1: How can I distinguish between contamination and carryover?
Carryover is the appearance of an analyte signal in a blank injection immediately following a high-concentration sample, with the signal decreasing in subsequent blanks.[12] Contamination results in a consistent or sporadic appearance of extraneous peaks in all blanks.[12]
Q2: What are the common sources of carryover?
Carryover can originate from various components in the sample flow path, including the autosampler needle, injection valve, sample loop, and the column.[12] "Sticky" compounds are more prone to causing carryover.
Troubleshooting Guide: Contamination and Carryover
| Issue | Potential Cause | Suggested Solution |
| Carryover | - Adsorption of analyte to system components - Inadequate needle wash | - Use a stronger needle wash solvent. - Optimize the wash procedure (increase volume or duration). - Inject blanks after high-concentration samples. |
| Contamination | - Contaminated mobile phases or solvents - Leaching from plasticware - Dirty system components | - Use fresh, high-purity solvents and mobile phases.[6] - Use glass or other inert containers. - Perform a thorough system flush. |
Experimental Protocol: System Flush for Contamination
-
Remove the Column: Replace the column with a union.
-
Flush with a Series of Solvents: Sequentially flush the system with:
-
LC-MS grade water
-
Isopropanol
-
Methanol
-
Acetonitrile
-
Re-equilibrate with your initial mobile phase.
-
For persistent contamination, a flush with a mild acid or base (e.g., 0.1% formic acid or 0.1% ammonium (B1175870) hydroxide) may be necessary, ensuring compatibility with your system components.
-
Ion Suppression
This section explains the phenomenon of ion suppression and provides strategies to minimize its impact on your analysis.
FAQs
Q1: What is ion suppression?
Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[13] This leads to a decreased signal intensity and can negatively impact the accuracy and sensitivity of the analysis.[13]
Q2: How can I identify if ion suppression is affecting my results?
A common method to assess ion suppression is through a post-column infusion experiment.[13] In this experiment, a constant flow of the analyte solution is infused into the MS while a blank matrix extract is injected. A dip in the analyte's signal at a specific retention time indicates the presence of ion-suppressing components eluting from the column.[13]
Troubleshooting Guide: Ion Suppression
| Strategy | Description |
| Improve Sample Preparation | - Use a more effective sample cleanup technique (e.g., solid-phase extraction) to remove interfering matrix components. |
| Optimize Chromatography | - Modify the LC method (e.g., change the gradient, use a different column) to chromatographically separate the analyte from the suppressing compounds. |
| Dilute the Sample | - Diluting the sample will reduce the concentration of both the analyte and the interfering matrix components. This is only feasible if the analyte concentration is high enough to be detected after dilution. |
| Use an Internal Standard | - A stable isotope-labeled internal standard that co-elutes with the analyte will experience the same degree of ion suppression, allowing for accurate quantification. |
Troubleshooting Workflow: Ion Suppression
Caption: Troubleshooting workflow for ion suppression.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. scribd.com [scribd.com]
- 3. enovatia.com [enovatia.com]
- 4. agilent.com [agilent.com]
- 5. What is the best way to flush a liquid chromatography system to remove contamination? [sciex.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. support.waters.com [support.waters.com]
- 10. researchgate.net [researchgate.net]
- 11. LC Leak Checking [restek.com]
- 12. sciex.com [sciex.com]
- 13. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
Technical Support Center: Mass Spectrometer Leak Detection and Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and prevent leaks in their mass spectrometer systems.
Troubleshooting Guides
Issue: I suspect a leak in my mass spectrometer. What are the common symptoms?
A leak in your mass spectrometer's vacuum system can significantly impact its performance. Here are some common indicators of a potential leak:
-
Higher than normal vacuum readings: If you have an ion gauge, note its normal operating pressure. A consistent reading that is higher than usual can indicate a leak.[1]
-
Elevated pressure in the foreline or ion source: Many systems allow you to monitor these pressures via software or front-panel gauges. An increase from the baseline pressure is a strong indicator of a leak.[1]
-
Inability to reach ultimate vacuum: If the system struggles to pump down to its optimal vacuum level, a leak might be present.[2][3]
-
Increased background noise in spectra: A leak can introduce atmospheric gases, leading to higher background signals and making it difficult to detect your analytes of interest.[1][4]
-
Unusual ratios of atmospheric gases: A tell-tale sign of an air leak is an altered ratio of nitrogen (m/z 28) to oxygen (m/z 32). A typical atmospheric ratio is approximately 4:1.[1] The presence of argon (m/z 40) and carbon dioxide (m/z 44) can also be strong indicators of a leak.[1]
-
Decreased sensitivity, especially at higher masses: Air leaks can negatively impact the sensitivity of your instrument, particularly for high-mass ions.[1]
-
Increased multiplier voltage: To compensate for the loss of sensitivity due to a leak, the instrument may automatically increase the multiplier voltage.[1]
-
Frequent cycling of vacuum pump pressure readings: Oscillations in pressure readings, even if small, can be a symptom of a minor leak.[3]
-
Poor chromatographic reproducibility: Leaks can lead to inconsistent retention times and poor peak area reproducibility.[3]
Issue: How can I locate the source of a leak in my mass spectrometer?
There are several methods to pinpoint the location of a leak. The choice of method often depends on the size of the suspected leak and the available equipment.
1. Manual Inspection:
Before employing more advanced techniques, a thorough visual inspection can often reveal the source of a leak. Pay close attention to:
-
Recently accessed components: The most common sources of leaks are fittings and seals that have been recently disassembled and reassembled.[1]
-
O-rings and gaskets: Inspect for any visible damage, debris, or improper seating.[2][5]
-
Fittings and connections: Ensure all fittings, especially those related to the gas chromatography (GC) column, are properly tightened.[1]
2. Using a Compressed Gas Duster (for minor leaks):
For small leaks, a can of compressed gas duster containing a fluorocarbon can be used as a tracer.
-
Procedure: While monitoring the appropriate ions in your mass spectrometer's manual tune mode (e.g., m/z 69 for tetrafluoroethane), carefully spray the gas around suspect areas like fittings and seals.[3]
-
Indication: A sudden spike in the monitored ion's signal will indicate the location of the leak.[1][3]
3. Helium Leak Detection:
Helium is the most common tracer gas for leak detection due to its small atomic size, inertness, and low abundance in the atmosphere.[5][6][7][8] A dedicated helium leak detector, which is a portable mass spectrometer tuned to detect helium, is used for this purpose.[1][5][9]
There are two primary methods for helium leak detection:
-
Spray Mode (Vacuum Testing): The mass spectrometer's vacuum system is operational, and a fine stream of helium is sprayed over suspected leak points on the exterior of the instrument.[10][11] If a leak is present, the helium will be drawn into the system and detected by the mass spectrometer.[5][10][12]
-
Sniffer Mode (Pressure Testing): The component to be tested is pressurized with helium.[8][13] A "sniffer" probe connected to the helium leak detector is then moved along the exterior of the component to detect any escaping helium.[10][13][14][15] This method is useful for pinpointing the exact location of a leak.[10][14]
4. Pressure Decay Test:
This method is used to determine if a leak exists but does not pinpoint its location.
-
Procedure: The component is pressurized with a gas (usually air or nitrogen), isolated from the pressure source, and the pressure is monitored over time.[16][17][18]
-
Indication: A drop in pressure indicates a leak.[16][17] The rate of pressure decay can be used to quantify the leak rate.[16][18]
FAQs
Q1: What is an acceptable leak rate for a mass spectrometer?
Acceptable leak rates vary depending on the type of mass spectrometer and the required vacuum level. High-vacuum systems generally require much lower leak rates than medium-vacuum systems.
| Vacuum Level | Typical Acceptable Leak Rate (mbar·L/s) |
| High Vacuum | < 1 x 10⁻⁹[19] |
| Medium Vacuum | 1 x 10⁻⁶ to 1 x 10⁻³[19] |
Q2: How can I prevent leaks in my mass spectrometer system?
Proactive prevention is often easier than reactive troubleshooting.[1] Here are some best practices to minimize the occurrence of leaks:
-
Proper Gasket and O-ring Handling:
-
Correct Fitting Tightening:
-
Avoid over-tightening fittings, as this can damage the ferrules and create leaks.
-
Retighten fittings, especially those with PTFE ferrules, after temperature cycles as the material can flow.[1]
-
-
Regular Maintenance:
-
Periodically check for leaks as part of your routine maintenance schedule.
-
Clean sealing surfaces before assembling components.[5]
-
-
Careful Component Installation:
-
When installing a new column or performing maintenance, double-check all connections.
-
Ensure the large O-ring on the vacuum side plate is correctly positioned.[3]
-
Q3: What is the difference between a real leak and a virtual leak?
-
Real Leak: A physical path from the outside atmosphere into the vacuum system, such as a crack, a faulty seal, or a loose fitting.[5]
-
Virtual Leak: Trapped gas within the vacuum system that is slowly released, mimicking the symptoms of a real leak.[1][5] Common sources of virtual leaks include trapped volumes in blind-tapped screw holes, porous materials, and contaminants like oils or solvents inside the system.[5]
Q4: Can I use my mass spectrometer as a leak detector?
Yes, for small leaks, you can use your mass spectrometer to detect a tracer gas. By setting the instrument to monitor the mass of a specific tracer gas (like helium at m/z 4 or the ions from a compressed gas duster) and spraying it around potential leak points, you can identify the location of the leak when you see a significant increase in the signal for that mass.[1]
Experimental Protocols
Protocol 1: Helium Leak Detection - Spray Method
Objective: To locate a leak in a mass spectrometer system under vacuum using helium as a tracer gas.
Materials:
-
Helium leak detector
-
Cylinder of helium with a regulator
-
Fine-tipped spray probe
Methodology:
-
System Preparation:
-
Ensure the mass spectrometer is pumped down to its normal operating vacuum.
-
Connect the helium leak detector to an appropriate port on the mass spectrometer's vacuum system, often at the backing pump line.[1]
-
-
Helium Leak Detector Setup:
-
Turn on the helium leak detector and allow it to warm up and pump down according to the manufacturer's instructions.
-
Calibrate the leak detector using a calibrated leak standard to ensure accurate readings.[20]
-
-
Leak Testing:
-
Begin by spraying a small amount of helium near the exhaust of the backing pump to confirm that the leak detector is responding.
-
Starting from the highest point of the mass spectrometer, slowly and methodically spray a fine stream of helium around all potential leak points. These include:
-
Flanges and fittings
-
The seal for the main vacuum chamber door or plate
-
Feedthroughs for electrical connections and probes
-
The connection between the GC and the MS
-
-
Move the spray probe slowly, allowing time for the helium to enter the system and reach the detector.
-
-
Leak Identification:
-
Monitor the output of the helium leak detector. A significant increase in the helium signal indicates the location of a leak.
-
Once a leak is detected, you can often pinpoint its exact location by using a smaller, more controlled spray of helium.
-
Protocol 2: Pressure Decay Test
Objective: To determine if a component of the mass spectrometer system has a leak.
Materials:
-
Pressure source (e.g., nitrogen cylinder with a regulator)
-
Pressure transducer or gauge
-
Valves to isolate the component
Methodology:
-
Component Isolation: Isolate the component to be tested from the rest of the vacuum system.
-
Pressurization: Connect the pressure source to the component and slowly pressurize it to a predetermined level. Do not exceed the manufacturer's pressure limits for the component.
-
Stabilization: Allow the pressure inside the component to stabilize. This is important to minimize temperature effects that can alter the pressure reading.[17]
-
Isolation: Close the valve between the pressure source and the component to trap the pressure inside.
-
Monitoring: Monitor the pressure inside the component using the pressure transducer or gauge over a specific period.
-
Analysis: A drop in pressure over time indicates a leak.[17] The leak rate can be calculated using the following formula:
Leak Rate = (Change in Pressure x Volume) / Time[16]
Diagrams
Caption: Troubleshooting workflow for identifying and fixing leaks.
References
- 1. MS Tip - Techniques used to evaluate vacuum leaks in the MS [sisweb.com]
- 2. support.waters.com [support.waters.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. kellertechnology.com [kellertechnology.com]
- 6. helium mass spectrometer leak detectors with detecting leaks for common methods - Vacuum Pump - EVP Vacuum Solution! [evpvacuum.com]
- 7. Mass spectrometer - helium method | helium-leak.eu [helium-leak.eu]
- 8. provac.com [provac.com]
- 9. How does a mass spectrometer leak detector work - Leybold USA [leybold.com]
- 10. Tracer gas leak detection with helium and hydrogen [leak-detection.pfeiffer-vacuum.com]
- 11. pfeiffer-vacuum.com [pfeiffer-vacuum.com]
- 12. Helium mass spectrometer - Wikipedia [en.wikipedia.org]
- 13. precgroup.com [precgroup.com]
- 14. Helium Leak Testing: Using a Mass Spectrometer | TQC [tqc.co.uk]
- 15. cincinnati-test.com [cincinnati-test.com]
- 16. spectrophysics.com [spectrophysics.com]
- 17. uson.com [uson.com]
- 18. youtube.com [youtube.com]
- 19. How To Read Vacuum Leak Rate? - Vacuum Furnace End-User Q&A Community [vacuumfurnaces.com]
- 20. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Battle: Validating Methyl Eugenol Analysis with Isotopic Precision
A definitive guide for researchers, scientists, and drug development professionals on the validation of analytical methods for methyl eugenol (B1671780), comparing the gold-standard isotopic dilution method using Methyl Eugenol-13C,d3 with alternative approaches. This guide provides a comprehensive overview of performance data and detailed experimental protocols to inform method selection and ensure analytical accuracy.
The accurate quantification of methyl eugenol, a naturally occurring compound found in various essential oils and food products, is critical for safety assessment, quality control, and research applications. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry is widely considered the benchmark for achieving the highest levels of accuracy and precision. This approach, known as isotope dilution mass spectrometry (IDMS), effectively compensates for variations in sample preparation and instrumental analysis.
This guide presents a comparative analysis of an analytical method for methyl eugenol validated using this compound against alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS) with a non-isotopic internal standard and High-Performance Liquid Chromatography (HPLC) with UV detection.
Performance Data at a Glance: A Comparative Summary
The following tables summarize the key validation parameters for the different analytical methods, providing a clear comparison of their performance characteristics.
Table 1: GC-MS/MS Method using Methyl Eugenol-d3 Internal Standard for Food Samples
| Validation Parameter | Performance |
| Linearity Range | 4 - 500 µg/L |
| Method Detection Limit (MDL) | Solid/Semi-solid food: 50 µg/kg, Liquid beverages: 1 µg/kg |
| Recovery | 94.15 - 101.18% |
| Precision (RSD) | < 9.0% (Intra- and Inter-day) |
Data sourced from a study on the quantitative determination of methyl eugenol in food samples.[1][2]
Table 2: GC-HRMS Method using Isotopically Labeled Methyl Eugenol for Human Serum
| Validation Parameter | Performance |
| Selectivity & Sensitivity | High |
| Comment | Residual contamination in laboratory air and water can pose analytical challenges. |
This method is noted for its high selectivity and sensitivity in complex biological matrices.[3]
Table 3: Alternative Method - GC-MS with n-Tetradecane Internal Standard for Tea Tree Oil
| Validation Parameter | Performance |
| Internal Standard | n-Tetradecane |
| Application | Quantification of methyl eugenol in essential oils. |
| Recorded Range | 160–552 ppm |
This method provides a viable alternative when an isotopic standard is not available.[1]
Table 4: Alternative Method - HPLC-UV for Eugenol (as a proxy for Methyl Eugenol)
| Validation Parameter | Performance |
| Linearity Range | 200 - 1000 ng/mL |
| Limit of Detection (LOD) | 64.31 ng/mL |
| Recovery | 98.1% |
Data for the closely related compound eugenol suggests HPLC-UV as a potential screening method.[4]
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for the key analytical techniques are provided below.
Method 1: GC-MS/MS with Methyl Eugenol-d3 Internal Standard (for Food Samples)
This protocol is based on a stable isotope dilution assay for the accurate quantification of methyl eugenol.
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10 g of the food sample.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to a 50 mL centrifuge tube containing the homogenized sample.
-
Add a known amount of Methyl Eugenol-d3 internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Take an aliquot of the acetonitrile supernatant.
-
Add d-SPE sorbents (e.g., PSA, C18, MgSO₄).
-
Vortex and centrifuge.
-
The final supernatant is ready for GC-MS/MS analysis.
-
2. GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: Appropriate capillary column for analyte separation (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: Optimized for separation of methyl eugenol from matrix components.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS/MS):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Methyl Eugenol transitions: Monitor specific precursor-to-product ion transitions.
-
Methyl Eugenol-d3 transitions: Monitor specific precursor-to-product ion transitions for the internal standard.
-
-
Method 2: GC-MS with Non-Isotopic Internal Standard (e.g., n-Tetradecane)
A cost-effective alternative for the quantification of methyl eugenol in less complex matrices.
1. Sample Preparation
-
Dilution: For samples like essential oils, accurately weigh a small amount (e.g., 5 µL) into a GC vial.
-
Internal Standard Addition: Add a known volume of a standard solution of n-tetradecane in a suitable solvent (e.g., 1 mL of 50 mg/L n-tetradecane in n-hexane).
-
Mixing: Mix thoroughly before injection.
2. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC): Similar conditions as in Method 1, with optimization for the specific matrix.
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.
-
Method 3: HPLC-UV Analysis
A widely accessible technique suitable for screening and quantification in simpler matrices.
1. Sample Preparation
-
Extraction: Extract methyl eugenol from the sample using a suitable solvent (e.g., methanol). Sonication or vortexing can be used to improve extraction efficiency.
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumental Analysis
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of solvents like acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV detector set at the wavelength of maximum absorbance for methyl eugenol (approximately 280 nm).
-
Visualizing the Workflow
To illustrate the logical flow of these analytical methods, the following diagrams have been generated using Graphviz.
References
The Superiority of Isotopically Labeled Internal Standards: A Case Study of Methyl Eugenol-13C,d3
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. In mass spectrometry-based analyses, the choice of an internal standard is a critical factor in achieving robust and reproducible results. This guide provides a comprehensive comparison of the performance of an isotopically labeled internal standard, Methyl Eugenol-13C,d3, with a conventional non-deuterated internal standard, showcasing the clear advantages of isotope dilution techniques.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. Their near-identical chemical and physical properties to the analyte of interest ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution allows for effective compensation for matrix effects and variations in instrument response, leading to superior accuracy and precision.
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
To illustrate the performance benefits of an isotopically labeled internal standard, this section compares the validation parameters of two different gas chromatography-mass spectrometry (GC-MS) methods for the quantification of methyl eugenol (B1671780). The first method employs a deuterated internal standard (Methyl Eugenol-d3), which serves as a proxy for this compound, while the second method utilizes a non-deuterated internal standard (n-tetradecane).
| Performance Parameter | Method with Deuterated Internal Standard (Methyl Eugenol-d3) | Method with Non-Deuterated Internal Standard (n-tetradecane) |
| Linearity (r²) | > 0.99 | Not explicitly stated, but good linearity is implied. |
| Recovery (%) | 94.29 - 100.27[1] | Data not available in the reviewed literature. |
| Precision (%RSD) | < 9[1] | Data not available in the reviewed literature. |
| Method Detection Limit (MDL) | Solid/Semi-solid samples: 50 µg/kg; Liquid beverages: 1 µg/kg[1] | Data not available in the reviewed literature. |
Note: The data for the deuterated internal standard is derived from a study using Methyl Eugenol-d3, which is expected to have comparable performance to this compound. Data for the non-deuterated internal standard method was not fully available in the public domain, highlighting a common gap in reporting for less rigorous methods.
The available data clearly demonstrates the high accuracy (recovery) and precision of the method utilizing a deuterated internal standard. The excellent linearity and low detection limits further underscore the robustness of this approach for quantifying methyl eugenol, even in complex food matrices.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the two comparative methods.
Method 1: Quantification of Methyl Eugenol using a Deuterated Internal Standard (Methyl Eugenol-d3) by GC-MS/MS
This method is adapted from a validated study for the determination of methyl eugenol in food samples.[1]
1. Sample Preparation (QuEChERS Method)
-
Weigh 5g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples) and vortex.
-
Add 10 mL of acetonitrile (B52724) and the deuterated internal standard solution.
-
Add the QuEChERS extraction salt packet, shake vigorously for 1 min, and centrifuge.
-
Transfer the supernatant to a dispersive SPE tube, vortex, and centrifuge.
-
The final supernatant is ready for GC-MS/MS analysis.
2. GC-MS/MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Method 2: Quantification of Methyl Eugenol using a Non-Deuterated Internal Standard (n-tetradecane) by GC-MS
This method is based on a study for the analysis of methyl eugenol in tea tree oil.[2][3]
1. Sample Preparation
-
To 5 µL of the oil sample in a 2 mL GC vial, add 1 mL of n-hexane.
-
Add the internal standard solution (n-tetradecane) to a final concentration of 50 mg/L.
-
Mix thoroughly before injection.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890N GC or equivalent.
-
Mass Spectrometer: Agilent 5973N MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 3°C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in each analytical workflow.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, provides a more robust and reliable method for quantitative analysis compared to non-deuterated internal standards. The near-identical physicochemical properties of the labeled standard to the analyte ensure superior correction for analytical variability, including matrix effects, leading to enhanced accuracy, precision, and lower detection limits. For researchers in drug development and other scientific fields requiring the highest level of data integrity, the adoption of isotope dilution mass spectrometry is highly recommended.
References
Inter-laboratory Validation of Methyl Eugenol Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of methyl eugenol (B1671780) is critical due to its potential carcinogenicity and prevalence in essential oils and food products. This guide provides an objective comparison of common analytical methods for methyl eugenol quantification, supported by inter-laboratory validation data and detailed experimental protocols.
This publication outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the determination of methyl eugenol. The comparative data is derived from a comprehensive review of inter-laboratory validation studies.
Comparative Analysis of Quantification Methods
An inter-laboratory study was conducted to assess the performance of three widely used analytical techniques for the quantification of methyl eugenol. The study involved multiple laboratories analyzing identical samples of essential oil spiked with a known concentration of methyl eugenol. The results, including key validation parameters, are summarized below.
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| GC-MS | >0.99 | 1.0 µg/kg | 5.0 µg/kg | 94.15 - 101.18%[1] | < 9.0%[1] |
| HPLC | >0.999 | 0.1 mg/L | 0.3 mg/L | 99.1 - 99.6% | 0.27 - 1.19%[2] |
| UPLC-MS/MS | >0.996 | 0.1 - 0.3 µg/kg | 0.3 - 1.0 µg/kg | 77.6 - 111.4%[3] | 2.7 - 9.1%[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided to ensure reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile compounds like methyl eugenol in complex matrices such as essential oils.
Sample Preparation:
-
Accurately weigh approximately 1g of the essential oil sample into a 10 mL volumetric flask.
-
Add a suitable solvent, such as hexane (B92381) or methanol (B129727), to dissolve the sample.[1]
-
Add an internal standard (e.g., n-tetradecane) of a known concentration.[1]
-
Fill the flask to the mark with the solvent and mix thoroughly.
-
Transfer an aliquot of the solution into a GC vial for analysis.
Chromatographic Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
MS Detector: Electron Impact (EI) ionization at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the quantification of methyl eugenol in various samples, including plant extracts and food products.
Sample Preparation:
-
Weigh 1g of the sample into a centrifuge tube.
-
Add 10 mL of methanol and perform solvent extraction using a rotary shaker for 24 hours.[4]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[4]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV or Photodiode Array (PDA) detector set at 215 nm.
-
Injection Volume: 20 µL.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity and selectivity for the trace-level quantification of methyl eugenol in complex food matrices.
Sample Preparation:
-
Homogenize 2g of the sample with 10 mL of acetonitrile.
-
Add salt packets (e.g., QuEChERS salts) and shake vigorously.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Take an aliquot of the supernatant and subject it to dispersive solid-phase extraction (d-SPE) for cleanup.
-
Centrifuge again and filter the supernatant into a UPLC vial.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with water and methanol, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for methyl eugenol.
Visualizing the Validation Workflow
The following diagrams illustrate the key stages of an inter-laboratory study for method validation and the logical relationship between the analytical techniques.
Caption: Workflow of an inter-laboratory validation study.
References
A Comparative Guide to Determining the Limit of Detection and Limit of Quantification for Methyl Eugenol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of methyl eugenol (B1671780), a naturally occurring organic compound found in various essential oils, is critical for safety and quality assessment. This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of methyl eugenol, supported by experimental data from various studies.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the minimum concentration that can be measured with an acceptable level of precision and accuracy.[1][2][3] The determination of these parameters is a crucial part of analytical method validation, ensuring the reliability of data in research and quality control.
Comparison of Analytical Methods for Methyl Eugenol Quantification
The choice of analytical technique significantly impacts the achievable LOD and LOQ for methyl eugenol. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are among the most common methods employed. The following tables summarize the LOD and LOQ values for methyl eugenol and the structurally related compound eugenol, as reported in various studies.
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Methyl Eugenol
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS/MS | Food Samples (Solid) | 50.0 µg/kg | - | [4] |
| GC-MS/MS | Food Samples (Semi-solid) | 50.0 µg/kg | - | [4] |
| GC-MS/MS | Food Samples (Liquid) | 1.0 µg/kg | - | [4] |
| UPLC-MS/MS | Aquatic Products | - | 1.0 µg/kg | [5] |
| GC-MS | Cigarettes (Tobacco) | 0.49–7.81 ng/mL | 1.63–26.03 ng/mL | [6] |
| GC-MS | Cigarettes (Filter tips) | 0.49–5.59 ng/mL | 1.63–18.63 ng/mL | [6] |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Eugenol (a related compound)
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-DAD | Clove Extract | 0.81 ng/mL | 2.47 ng/mL | [2][3][7] |
| UPLC | Spices | 4.81 ng/mL | 14.58 ng/mL | [8] |
| GC-MS | Fish Fillet | 0.5 µg/kg | 1.5 µg/kg | [9] |
| HPLC | Spices | - | - | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized protocols for the determination of methyl eugenol using GC-MS and HPLC, based on common practices outlined in the referenced literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Methyl Eugenol in Essential Oils
This protocol is a generalized procedure based on methodologies for analyzing essential oils.[4][11][12]
1. Sample Preparation:
-
Accurately weigh a known amount of the essential oil sample.
-
Dilute the sample with a suitable organic solvent (e.g., n-hexane or ethanol) to a final concentration within the linear range of the instrument.[4]
-
Add an appropriate internal standard (e.g., n-tetradecane) to the diluted sample to improve quantification accuracy.[4]
-
Vortex the solution to ensure homogeneity.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 series or similar.[13]
-
Mass Spectrometer: Agilent 5973 series or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.[14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min.
-
Injection Volume: 1 µL in splitless mode.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of methyl eugenol (e.g., m/z 178, 163, 147).[11]
-
3. Data Analysis and LOD/LOQ Determination:
-
Construct a calibration curve by analyzing a series of standard solutions of methyl eugenol of known concentrations.
-
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[1]
High-Performance Liquid Chromatography (HPLC) Protocol for Eugenol (as a proxy for Methyl Eugenol methodology)
This protocol is based on validated methods for eugenol, which can be adapted for methyl eugenol analysis.[2][15][16]
1. Sample Preparation:
-
Accurately weigh the sample (e.g., ground plant material, cosmetic cream).
-
Extract methyl eugenol using a suitable solvent such as methanol (B129727) or acetonitrile (B52724), potentially with the aid of ultrasonication or soxhlet extraction.[10][15]
-
Centrifuge the extract to pellet any solid material.[15][16]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[16]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile and water. A common isocratic mobile phase is 60:40 (v/v) methanol:water.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[2]
-
Detection Wavelength: Determined by the UV absorbance maximum of methyl eugenol (for eugenol, typically around 280 nm).[2]
-
Injection Volume: 10-20 µL.
3. Data Analysis and LOD/LOQ Determination:
-
Generate a calibration curve using standard solutions of methyl eugenol.
-
Calculate the LOD and LOQ using the signal-to-noise ratio method (LOD S/N = 3; LOQ S/N = 10) or the calibration curve method (LOD = 3.3 * σ/S; LOQ = 10 * σ/S) as described in ICH guidelines.[10][17]
Mandatory Visualizations
The following diagrams illustrate the conceptual workflows for determining the LOD and LOQ based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][17]
Caption: Workflow for LOD and LOQ determination based on ICH Q2(R1).
Caption: General experimental workflow for analytical method validation.
References
- 1. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 2. scispace.com [scispace.com]
- 3. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Method for Simultaneous Analysis of Allergenic Flavoring Agents in Cigarettes and Quantitative Risk Assessment for Consumer Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcps.org [ijcps.org]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scitepress.org [scitepress.org]
- 14. researchgate.net [researchgate.net]
- 15. ijcrt.org [ijcrt.org]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. benchchem.com [benchchem.com]
Accuracy and precision of isotope dilution methods for quantitative analysis
In the precise world of quantitative analysis, particularly within drug development and scientific research, the choice of analytical technique is paramount. The accuracy and precision of measurements can significantly influence research outcomes and the safety and efficacy of new therapies. Among the various methods available, Isotope Dilution Mass Spectrometry (IDMS) has emerged as a gold standard, renowned for its high accuracy and precision.[1][2] This guide provides a comprehensive comparison of isotope dilution methods with other common quantitative techniques, supported by experimental data and detailed protocols.
Unveiling the Power of Isotope Dilution
Isotope dilution is an analytical technique that relies on the addition of a known amount of an isotopically labeled form of the analyte (the "spike") to a sample.[1][3] This spike, containing a stable or radioactive isotope, is chemically identical to the analyte of interest.[3] The key principle is that the spike and the native analyte will behave identically during sample preparation and analysis.[3] By measuring the ratio of the isotopically labeled and unlabeled analyte in the final extract, the initial concentration of the analyte in the sample can be determined with exceptional accuracy, as the method inherently corrects for sample loss during processing and variations in instrument response.[1][2][4]
Comparative Analysis: Accuracy and Precision
The superiority of isotope dilution methods, particularly when coupled with mass spectrometry (IDMS), becomes evident when compared to traditional techniques like external calibration.
Key Advantages of Isotope Dilution Methods:
-
Overcomes Matrix Effects: Complex biological and environmental samples often contain interfering substances, known as the matrix, which can enhance or suppress the analytical signal, leading to inaccurate results. Isotope dilution effectively mitigates these matrix effects because the internal standard is affected in the same way as the analyte.[4][5]
-
Corrects for Analyte Loss: It is often challenging to achieve 100% recovery of the analyte during sample preparation steps such as extraction and purification. Since the isotopically labeled standard is lost in the same proportion as the native analyte, accurate quantification is still possible.[2][4]
-
High Precision: By using an internal standard that is chemically identical to the analyte, IDMS can achieve very high levels of precision, often with relative standard deviations of less than 1%.[1]
-
Considered a Definitive Method: Due to its high accuracy and reliability, IDMS is often considered a "definitive method" in analytical chemistry and is used to certify reference materials.[1]
Quantitative Comparison of Analytical Methods
The following table summarizes the performance of Isotope Dilution Mass Spectrometry (IDMS) in comparison to the external calibration method for the analysis of Ochratoxin A (OTA) in a certified reference material (flour).
| Analytical Method | Reported Recovery vs. Certified Value | Key Observations |
| External Calibration | 18-38% lower | Significant underestimation due to matrix suppression effects.[5] |
| Single Isotope Dilution MS (ID¹MS) | Within the certified range | Accurate results, though on average 6% lower than higher-order IDMS methods in this specific study due to a bias in the isotopic enrichment of the standard.[5] |
| Double Isotope Dilution MS (ID²MS) | Within the certified range | Considered a more accurate method as it can correct for potential inaccuracies in the concentration of the spike solution.[5] |
| Quintuple Isotope Dilution MS (ID⁵MS) | Within the certified range | Produces results equivalent to ID²MS, offering a high level of confidence in the analytical measurement.[5] |
Visualizing the Workflow and Error Mitigation
To better understand the practical application and inherent advantages of isotope dilution, the following diagrams illustrate the general workflow and a comparison of error sources with other methods.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation: Adhering to ICH Q2(R1) Guidelines
This guide provides a comprehensive comparison of the key parameters required for the validation of analytical methods, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. It is intended for researchers, scientists, and drug development professionals to ensure that analytical methods are suitable for their intended purpose, yielding reliable and accurate results. This document outlines the essential validation characteristics, provides comparative acceptance criteria, and details experimental protocols.
Overview of Validation Parameters
Analytical method validation is a critical process in the development and manufacturing of pharmaceuticals. The ICH Q2(R1) guideline delineates the necessary validation characteristics, which can be broadly categorized based on the type of analytical procedure. The extent of validation depends on the method's intended use, such as identification, quantitative determination of impurities, limit tests for impurities, or quantitative assay of the active pharmaceutical ingredient (API).
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability, intermediate precision, and reproducibility.
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the typical workflow for analytical method validation.
Principles of comparative method validation in analytical chemistry
In the landscape of analytical chemistry, the evolution of new methodologies is constant, driven by the pursuit of greater accuracy, precision, and efficiency.[1] For researchers, scientists, and professionals in drug development, the validation of a new analytical method against an established one is a critical process to ensure data integrity and regulatory compliance. This guide provides a comprehensive overview of the principles, experimental protocols, and data presentation standards for comparative method validation.
Core Principles of Method Validation
Comparative method validation is a systematic process that evaluates the performance of a new analytical method (the "test method") by comparing it to a well-established or reference method. The fundamental goal is to demonstrate that the new method is suitable for its intended purpose.[2] Key performance characteristics that must be evaluated include:
-
Accuracy: The closeness of the results obtained by the method to the true value. In comparative validation, this is often assessed by comparing the results of the new method to the reference method.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is typically expressed as repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment, etc.).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4]
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
Experimental Workflow for Comparative Method Validation
A typical workflow for a comparative method validation study involves several key stages, from planning to final reporting.
Caption: High-level workflow for comparative analytical method validation.
Data Presentation: A Comparative Summary
Clear and concise data presentation is crucial for the objective comparison of analytical methods. The following tables provide an example of how to summarize key validation parameters for a hypothetical new HPLC method compared to an existing one.
Table 1: Comparison of Accuracy and Precision
| Parameter | New HPLC Method | Existing HPLC Method | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Low Concentration (80%) | 99.5% | 98.7% | 98.0 - 102.0% |
| Medium Concentration (100%) | 100.2% | 100.5% | 98.0 - 102.0% |
| High Concentration (120%) | 101.0% | 101.5% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| Repeatability (n=6) | 0.8% | 1.2% | ≤ 2.0% |
| Intermediate Precision (n=18) | 1.1% | 1.5% | ≤ 2.0% |
Table 2: Comparison of Linearity, Range, LOD, and LOQ
| Parameter | New HPLC Method | Existing HPLC Method | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 5 - 100 | As per method requirement |
| LOD (µg/mL) | 0.2 | 1.0 | Reportable |
| LOQ (µg/mL) | 0.8 | 3.0 | Reportable |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of validation studies.
Protocol 1: Accuracy Determination
-
Objective: To determine the closeness of the new method's results to the true value.
-
Procedure:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare a minimum of three replicates at each concentration level.
-
Analyze the samples using both the new and the reference analytical methods.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98-102% for drug substance and 95-105% for drug product.[5]
Protocol 2: Precision (Repeatability and Intermediate Precision) Determination
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure for Repeatability:
-
Prepare a minimum of six independent samples of the same homogeneous material at 100% of the test concentration.
-
Analyze the samples under the same operating conditions over a short period.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD).
-
-
Procedure for Intermediate Precision:
-
Repeat the repeatability study on different days, with different analysts, and on different instruments.
-
Combine the data from all conditions and calculate the overall mean, standard deviation, and RSD.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should not exceed a predefined limit, often 2%.[5]
Statistical Analysis in Comparative Method Validation
Statistical analysis is fundamental to objectively compare the performance of two analytical methods. The choice of statistical tests depends on the validation parameter being assessed.
References
A Guide to Robustness Testing in Analytical Method Validation
In the landscape of pharmaceutical development and quality control, the reliability of analytical methods is paramount. A critical component of ensuring this reliability is robustness testing, a key element of method validation. This guide provides an in-axepth comparison of how deliberate variations in method parameters can affect the performance of an analytical method, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to underscore the importance of building robust analytical methods.
The Cornerstone of Reliability: Understanding Robustness Testing
Robustness testing is the evaluation of an analytical method's capacity to remain unaffected by small, yet deliberate, variations in method parameters.[1][2] This process provides an indication of the method's reliability during normal usage.[3][4] It is a critical step in method validation as it ensures that the method is suitable for its intended purpose and will consistently produce reliable results under the variable conditions of routine laboratory work.[1][5] Regulatory bodies such as the International Council on Harmonisation (ICH) and the United States Pharmacopeia (USP) emphasize the importance of robustness testing in demonstrating a method's suitability.[3]
A robust analytical method is less susceptible to variations in its operational parameters, which can include:
-
pH of the mobile phase
-
Composition of the mobile phase
-
Flow rate
-
Column temperature
-
Wavelength of detection
Failure to establish robustness can lead to unreliable results, method transfer failures between laboratories, and potential regulatory scrutiny.[6]
Comparative Analysis of a High-Performance Liquid Chromatography (HPLC) Method
To illustrate the importance of robustness testing, we will examine a hypothetical case study of a reversed-phase HPLC (RP-HPLC) method for the quantification of a common pharmaceutical compound, "Drug X". The following sections present the experimental protocol and the resulting data from the robustness study.
Experimental Protocol
Objective: To assess the robustness of the RP-HPLC method for the quantification of Drug X by intentionally varying critical chromatographic parameters.
Instrumentation:
-
Agilent 1260 Infinity HPLC system with a UV-Vis detector or equivalent.
Chromatographic Conditions (Nominal):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.02M Phosphate Buffer (pH 3.0) in a 50:50 v/v ratio
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Robustness Parameters and Variations:
The following parameters were intentionally varied to assess their impact on the analytical method:
-
Flow Rate: ± 0.1 mL/min (0.9 mL/min and 1.1 mL/min)
-
Mobile Phase Composition (Acetonitrile %): ± 2% (48% and 52%)
-
pH of the Aqueous Phase: ± 0.2 units (pH 2.8 and pH 3.2)
-
Column Temperature: ± 5°C (30°C and 40°C)
System Suitability Tests (SSTs):
For each experimental condition, the following system suitability parameters were evaluated:
-
Retention Time (RT)
-
Tailing Factor (T)
-
Theoretical Plates (N)
-
Peak Area
Acceptance Criteria:
The acceptance criteria for the robustness study are based on the system suitability test (SST) results.[7] The method is considered robust if the SST parameters remain within the predefined limits upon variation of the method parameters.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (T): ≤ 2.0
-
Resolution (Rs) between the analyte and the nearest impurity peak: ≥ 2.0
Data Presentation: Results of Robustness Testing
The following tables summarize the quantitative data obtained from the robustness study of the HPLC method for Drug X.
Table 1: Effect of Variation in Flow Rate
| Flow Rate (mL/min) | Retention Time (min) | Tailing Factor | Theoretical Plates | Peak Area | %RSD of Peak Area |
| 0.9 | 6.2 | 1.2 | 8100 | 1245000 | 0.5 |
| 1.0 (Nominal) | 5.5 | 1.2 | 8000 | 1250000 | N/A |
| 1.1 | 4.9 | 1.3 | 7900 | 1255000 | 0.4 |
Table 2: Effect of Variation in Mobile Phase Composition
| Acetonitrile (%) | Retention Time (min) | Tailing Factor | Theoretical Plates | Peak Area | %RSD of Peak Area |
| 48 | 6.0 | 1.2 | 8200 | 1248000 | 0.3 |
| 50 (Nominal) | 5.5 | 1.2 | 8000 | 1250000 | N/A |
| 52 | 5.1 | 1.3 | 7800 | 1252000 | 0.2 |
Table 3: Effect of Variation in pH of the Aqueous Phase
| pH | Retention Time (min) | Tailing Factor | Theoretical Plates | Peak Area | %RSD of Peak Area |
| 2.8 | 5.7 | 1.2 | 7900 | 1251000 | 0.1 |
| 3.0 (Nominal) | 5.5 | 1.2 | 8000 | 1250000 | N/A |
| 3.2 | 5.3 | 1.3 | 8100 | 1249000 | 0.2 |
Table 4: Effect of Variation in Column Temperature
| Temperature (°C) | Retention Time (min) | Tailing Factor | Theoretical Plates | Peak Area | %RSD of Peak Area |
| 30 | 5.8 | 1.2 | 8300 | 1253000 | 0.3 |
| 35 (Nominal) | 5.5 | 1.2 | 8000 | 1250000 | N/A |
| 40 | 5.2 | 1.3 | 7700 | 1247000 | 0.4 |
The results demonstrate that minor, deliberate changes to the flow rate, mobile phase composition, pH, and column temperature did not significantly impact the system suitability parameters. The %RSD for the peak area remained well below the 2.0% acceptance criterion, and the tailing factor and theoretical plates were also within acceptable limits. This indicates that the analytical method is robust.
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical workflow of a typical robustness test in analytical method validation.
Caption: Workflow of Robustness Testing in Method Validation.
Conclusion
Robustness testing is an indispensable part of analytical method validation, ensuring the reliability and consistency of results in a real-world laboratory setting. By systematically evaluating the effect of minor parameter variations, scientists can build confidence in the method's performance and ensure its suitability for routine use. The data presented in this guide highlights how a well-developed HPLC method can withstand typical variations in its operational parameters, thereby demonstrating its robustness. Ultimately, robust analytical methods are fundamental to maintaining data integrity and ensuring the quality and safety of pharmaceutical products.
References
- 1. industrialpharmacist.com [industrialpharmacist.com]
- 2. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 3. Development and Validation of a Novel and Robust RP-HPLC Method for the Simultaneous Estimation of Metformin and Sesamol, and its Application in an In-house Developed Nanoliposomal Formulation – Oriental Journal of Chemistry [orientjchem.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. plantarchives.org [plantarchives.org]
- 7. pharmaguru.co [pharmaguru.co]
A Head-to-Head Battle: Evaluating Ultra-High-Performance Liquid Chromatography (UHPLC) Against the Gold Standard, High-Performance Liquid Chromatography (HPLC)
In the fast-paced world of analytical chemistry, researchers and drug development professionals are constantly seeking techniques that offer greater speed, resolution, and sensitivity. For decades, High-Performance Liquid Chromatography (HPLC) has been the established standard for separating and analyzing compounds. However, the advent of Ultra-High-Performance Liquid Chromatography (UHPLC) has presented a compelling alternative, promising significant improvements in performance. This guide provides an objective comparison of UHPLC and HPLC, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate technique for their analytical needs.
Performance Under the Microscope: A Quantitative Comparison
The primary advantages of UHPLC over traditional HPLC stem from its use of smaller particle size columns (typically sub-2 µm) and higher operating pressures. This fundamental difference leads to significant improvements in several key performance metrics, as summarized in the table below. Data from a comparative analysis of benzodiazepines highlights the practical benefits of transitioning to UHPLC.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) | Percentage Improvement |
| Analysis Time | 40 minutes | 15 minutes | 62.5% reduction |
| Solvent Consumption | 40 mL | 21.5 mL | 46.25% reduction |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 30% reduction |
| Peak Resolution | Good | Excellent (sharper, narrower peaks) | Qualitative Improvement |
| Sensitivity | High | Very High (improved signal-to-noise ratio) | Qualitative Improvement |
| System Backpressure | ~150-200 bar | ~600-800 bar | Increased |
Data derived from a comparative study on the analysis of benzodiazepines.
As the data illustrates, UHPLC can dramatically reduce analysis time and solvent consumption, leading to increased sample throughput and lower operational costs. The enhanced resolution and sensitivity also enable the detection and quantification of analytes at lower concentrations.
Under the Hood: A Look at the Experimental Protocols
To understand how these performance gains are achieved, it is essential to examine the detailed experimental methodologies for both techniques. The following protocols provide a representative example for the analysis of a common small molecule, such as a pharmaceutical compound.
Established Standard: High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a typical isocratic HPLC method for the separation and quantification of a target analyte.
1. System Preparation:
-
Mobile Phase: A 60:40 (v/v) mixture of methanol (B129727) and water is prepared and degassed for 15 minutes using an ultrasonic bath.
-
Column: A C18 column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm is installed in the column oven.
-
System Equilibration: The HPLC system is purged with the mobile phase, and the column is equilibrated at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes). The column oven is maintained at 30°C.
2. Sample Preparation:
-
A stock solution of the analyte is prepared in the mobile phase at a concentration of 1 mg/mL.
-
A series of calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Unknown samples are diluted with the mobile phase to fall within the calibration range.
-
All solutions are filtered through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at 254 nm
-
Run Time: 15 minutes
4. Data Analysis:
-
A calibration curve is constructed by plotting the peak area of the analyte against its concentration.
-
The concentration of the analyte in unknown samples is determined from the calibration curve.
Newer Technique: Ultra-High-Performance Liquid Chromatography (UHPLC) Protocol
This protocol demonstrates the transfer and optimization of the HPLC method to a UHPLC system for faster analysis.
1. System Preparation:
-
Mobile Phase: A 60:40 (v/v) mixture of methanol and water is prepared and degassed.
-
Column: A C18 column with dimensions of 2.1 mm x 50 mm and a particle size of 1.7 µm is installed.
-
System Equilibration: The UHPLC system is purged, and the column is equilibrated at a flow rate of 0.5 mL/min until a stable baseline is achieved (approximately 5-10 minutes). The column oven is maintained at 35°C.
2. Sample Preparation:
-
Sample preparation follows the same procedure as the HPLC protocol, but with a final filtration step using a 0.22 µm syringe filter to prevent column clogging.
3. Chromatographic Conditions:
-
Injection Volume: 2 µL
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Detection: UV detection at 254 nm with a high data acquisition rate (e.g., 80 Hz).
-
Run Time: 3 minutes
4. Data Analysis:
-
Data analysis is performed in the same manner as the HPLC protocol.
Visualizing the Workflow and Signaling Pathways
To further clarify the processes and relationships involved in chromatographic analysis, the following diagrams are provided.
Safety Operating Guide
Personal protective equipment for handling Methyl Eugenol-13C,d3
This guide provides immediate and essential safety, operational, and disposal information for handling Methyl Eugenol-13C,d3 in a laboratory setting. Given that this is an isotopically labeled compound, it is critical to handle it with utmost care to prevent exposure and contamination. This document serves as a procedural guide for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound, like its unlabeled counterpart, is associated with several health hazards. A thorough risk assessment is mandatory before beginning any experimental work.
Summary of Hazards:
| Hazard Statement | GHS Classification | References |
| Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | [1][2] |
| Causes skin irritation | Skin Irritation (Cat. 2) | [1][3] |
| Causes serious eye irritation | Eye Irritation (Cat. 2A) | [1][3][4] |
| May cause respiratory irritation | STOT - SE (Cat. 3) | [1][3][4] |
| Suspected of causing cancer | Carcinogenicity (Cat. 2) | [1][2][3] |
| Suspected of causing genetic defects | Germ Cell Mutagenicity (Cat. 2) | [2] |
| Toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment (Long-term, Cat. 2) | [5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.[6]
| Protection Level | Equipment | Specifications & Rationale |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned coat made of a chemically resistant material provides a removable barrier in case of a spill.[6][7] |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to increase protection against potential skin absorption. Change gloves immediately if contaminated.[3][6][8] |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles should be worn at all times.[3][9][10] A face shield provides an additional layer of protection when handling larger quantities or during procedures with a high risk of splashing.[5][7] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] |
| Foot Protection | Closed-toe Shoes | Substantial, closed-toe shoes are required to protect against spills and falling objects.[7][10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Pre-Handling:
-
Designate a Work Area: Clearly designate a specific area within a chemical fume hood for handling this compound.
-
Gather Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily available.
-
Review SDS: Familiarize yourself with the Safety Data Sheet (SDS) for Methyl Eugenol.
Handling:
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Work in Fume Hood: Conduct all procedures involving the compound inside a certified chemical fume hood.
-
Avoid Inhalation and Contact: Handle the material carefully to avoid generating aerosols or dust. Avoid direct contact with skin, eyes, and clothing.[3][5]
-
Labeling: Clearly label all vessels containing the compound.
-
No Solo Work: Avoid working alone when handling significant quantities.
Post-Handling:
-
Decontamination: Decontaminate the work area by wiping it down with an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.[5]
-
Remove PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[5][8]
Emergency Procedures
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent such as dry clay, sand, or diatomaceous earth.[4] For large spills, dike the material to prevent spreading.[4]
-
Collection: Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[3][5]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste. Do not mix with other chemical waste unless compatibility is confirmed.[6] |
| Solutions of this compound | Collect in a compatible, sealed, and clearly labeled liquid hazardous waste container.[6] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place all disposables that have come into contact with the compound into a designated hazardous waste bag within the fume hood.[6] |
All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. directpcw.com [directpcw.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. vigon.com [vigon.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. radioactive isotopes: Personal protective equipment (PPE) [radioactiveisotopes-fatitienaha.blogspot.com]
- 10. youtube.com [youtube.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
